2-Anilinopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53090. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDSSSKDWYXKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216522 | |
| Record name | N-2-Pyridylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6631-37-4 | |
| Record name | N-Phenyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Pyridylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6631-37-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-2-Pyridylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-2-pyridylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Anilinopyridine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-anilinopyridine, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis methodologies, and key chemical reactions. A significant focus is placed on its role as a scaffold for the development of novel therapeutic agents, particularly as microtubule-targeting compounds that induce apoptosis. Detailed experimental protocols for its synthesis and a thorough analysis of its spectroscopic data are provided to support researchers in their scientific endeavors.
Chemical Structure and Properties
This compound, also known as N-phenylpyridin-2-amine, is an aromatic organic compound featuring a pyridine ring substituted with an amino group, which is in turn bonded to a phenyl group.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 106-112 °C | [2] |
| Boiling Point | 205-206 °C at 7 mmHg | [2] |
| pKa | 5.58 ± 0.10 | [2] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the most common being transition metal-catalyzed cross-coupling reactions. Detailed protocols for the Buchwald-Hartwig amination and the Ullmann condensation are provided below.
Experimental Protocol: Buchwald-Hartwig Amination
This palladium-catalyzed method is highly efficient for the formation of the C-N bond between an aryl halide and an amine.[3]
References
Synthesis of Novel 2-Anilinopyridine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The 2-anilinopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention, particularly in the field of oncology, for their potent inhibitory effects on various protein kinases. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, focusing on key synthetic methodologies, experimental protocols, and their biological evaluation as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutic agents.
Core Synthetic Methodologies
The construction of the C-N bond between the aniline and pyridine moieties is the cornerstone of this compound synthesis. Two of the most powerful and widely employed methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of C-N bonds.[1] It utilizes a palladium catalyst, typically in combination with a phosphine ligand, to couple an aryl halide or sulfonate with an amine.[1] This reaction is favored for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[1]
Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[2] It typically requires harsher reaction conditions, including high temperatures, compared to the Buchwald-Hartwig amination.[2] However, advancements in catalyst systems and the use of microwave irradiation have made the Ullmann condensation a more viable and efficient method for certain substrates.[3]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound derivatives using the Buchwald-Hartwig amination and Ullmann condensation.
General Experimental Workflow
Caption: A generalized workflow for the synthesis, purification, and characterization of this compound derivatives.
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed synthesis of this compound derivatives.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 equiv)[4]
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)[4]
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask, add the 2-bromopyridine derivative, aniline derivative, cesium carbonate, palladium(II) acetate, and BINAP.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 8-12 hours under the inert atmosphere.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Ullmann Condensation
This protocol describes an efficient microwave-assisted method for the Ullmann condensation.[3]
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
Substituted aniline (1.2 equiv)
-
Copper powder (catalytic amount, if necessary)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-chloronicotinic acid, substituted aniline, and potassium carbonate.
-
Add DMF as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 240-400 W) for a short duration (e.g., 4-6 minutes).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-anilinonicotinic acid derivative.[5]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data for the synthesis and biological evaluation of representative this compound derivatives.
Table 1: Reaction Yields for the Synthesis of this compound Derivatives
| Entry | Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| 1 | Buchwald-Hartwig | 2-Bromopyridine, 4-Methoxyaniline | N-(4-methoxyphenyl)pyridin-2-amine | 85 | [4] |
| 2 | Buchwald-Hartwig | 2-Bromo-5-nitropyridine, Aniline | 5-Nitro-N-phenylpyridin-2-amine | 78 | [6] |
| 3 | Ullmann Condensation | 2-Chloronicotinic acid, Aniline | 2-(Phenylamino)nicotinic acid | 87 | [5] |
| 4 | Ullmann Condensation | 2-Chloronicotinic acid, 2-Nitroaniline | 2-((2-Nitrophenyl)amino)nicotinic acid | 65 | [5] |
| 5 | Multicomponent | Enaminone, Malononitrile, Benzylamine | 2-Amino-3-cyanopyridine derivative | 90 | N/A |
Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀) of Novel this compound Derivatives
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cancer Cell Line | Reference |
| 17c | Mer / c-Met | 6.4 / 26.1 | HepG2, MDA-MB-231, HCT116 | [7][8] |
| 18c | Mer / c-Met | 18.5 / 33.6 | HepG2, MDA-MB-231, HCT116 | [7][9] |
| 3a | c-Met / VEGFR-2 | 8.8 / 16.0 | MKN-45, EBC-1 | [10] |
| 3g | c-Met / VEGFR-2 | 13.1 / 4.0 | MKN-45, EBC-1 | [10] |
| 16m-(R) | JAK2 | 3 | Not specified | [11] |
| 11d | VEGFR-2 | Sub-nanomolar | PC3, DU145, MCF-7, MDA-MB435 | [12] |
| Compound 9 | Not specified | 960 (MDA-MB-231) | MDA-MB-231 | [13] |
Signaling Pathways Targeted by this compound Derivatives
Many novel this compound derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the points of intervention for these inhibitors.
c-Met Signaling Pathway
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Anilinopyridine: A Technical Guide
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the versatile chemical intermediate, 2-anilinopyridine.
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound (also known as N-phenylpyridin-2-amine). The information presented is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for spectroscopic analysis, and presents visual diagrams to illustrate the relationships between spectroscopic techniques and the structural information they provide.
Introduction
This compound is a heterocyclic aromatic amine with a chemical formula of C₁₁H₁₀N₂. Its structure, consisting of a pyridine ring substituted with an amino group which is further substituted with a phenyl group, gives rise to a unique spectroscopic fingerprint. Understanding its NMR, IR, and MS spectra is crucial for its identification, purity assessment, and for elucidating its role in chemical reactions.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and phenyl rings, as well as the amine proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the aniline moiety.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the pyridine ring, particularly the one bonded to the nitrogen, will exhibit characteristic chemical shifts.
Table 1: ¹H NMR Spectroscopic Data of 2-Aminopyridine
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-6 | 8.049 | d | 5.1 |
| H-4 | 7.379 | t | 7.8 |
| H-3 | 6.605 | d | 8.3 |
| H-5 | 6.469 | t | 6.2 |
| -NH₂ | 4.63 | br s | - |
Table 2: ¹³C NMR Spectroscopic Data of 2-Aminopyridine
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 158.4 |
| C-6 | 148.1 |
| C-4 | 137.9 |
| C-5 | 113.8 |
| C-3 | 108.7 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic bands for N-H, C-N, C=C, and aromatic C-H vibrations. A study of the Fourier Transform Infrared (FTIR) and FT Raman spectra of this compound has been reported, with assignments made on the basis of C₂ᵥ symmetry[1].
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3300 | N-H stretch | Secondary amine |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600-1450 | C=C stretch | Aromatic rings |
| ~1335-1250 | C-N stretch | Aromatic amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with several fragment ions. The most abundant fragment ions for N-2-Pyridylaniline are reported to have m/z values of 169, 170, and 51[2].
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Possible Fragment |
| 170 | [M]⁺ | Molecular Ion |
| 169 | [M-H]⁺ | Loss of a hydrogen atom |
| 93 | [C₆H₅N]⁺ or related fragments | |
| 77 | [C₆H₅]⁺ (Phenyl cation) | |
| 51 | C₄H₃⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Acquisition time: ~3 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16 or more for good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: ~250 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a mass range of approximately m/z 50-300.
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and relative abundance of each ion.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different techniques.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and structural information for this compound.
References
2-Anilinopyridine as a Ligand in Coordination Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Anilinopyridine, a versatile N,N'-bidentate ligand, has garnered significant attention in coordination chemistry due to its accessible synthesis, tunable electronic and steric properties, and the diverse applications of its metal complexes. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, with a focus on its synthesis, coordination modes, and the properties and applications of its metal complexes, particularly in the realms of medicinal chemistry and catalysis. Detailed experimental protocols for the synthesis of the ligand and its representative metal complexes are provided, alongside a compilation of structural data. Furthermore, this guide visualizes key mechanistic pathways, including the signaling cascade initiated by its anticancer complexes and a generalized catalytic cycle for cross-coupling reactions, to facilitate a deeper understanding of its functional roles.
Introduction
This compound is an aromatic organic compound featuring a pyridine ring substituted with an amino group, which in turn is substituted with a phenyl group. The presence of two nitrogen atoms, one on the pyridine ring and one from the amino bridge, allows it to act as a chelating ligand, forming stable complexes with a variety of transition metals. The electronic properties of the ligand can be readily modified by introducing substituents on either the pyridine or the aniline ring, which in turn influences the properties of the resulting metal complexes. This tunability has made this compound and its derivatives attractive scaffolds for the development of catalysts and therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods, most notably through cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds. This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, 2-bromopyridine is coupled with aniline.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. The synthesis of this compound via this method involves the reaction of 2-chloronicotinic acid with aniline, followed by decarboxylation. Microwave-assisted procedures have been shown to improve yields and reduce reaction times.
Coordination Chemistry
This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the exocyclic amino nitrogen. This forms a stable five-membered chelate ring. The coordination geometry around the metal center is influenced by the metal ion, its oxidation state, and the presence of other ligands.
Coordination Modes
The primary coordination mode of this compound is as a neutral N,N'-bidentate ligand. However, upon deprotonation of the amino group, it can also act as a monoanionic bidentate ligand, which can influence the charge and reactivity of the resulting metal complex.
Properties of this compound Metal Complexes
Complexes of this compound have been prepared with a range of transition metals, including palladium, copper, ruthenium, gold, and silver. The properties of these complexes are a function of both the metal center and the ligand framework.
Structural Data
The following table summarizes representative crystallographic data for metal complexes containing this compound or structurally similar ligands. This data provides insight into the coordination geometries and bond parameters.
| Complex | Metal | Coordination Geometry | M-N(py) (Å) | M-N(amino) (Å) | N(py)-M-N(amino) (°) | Reference |
| [Pd(this compound)Cl₂] | Pd | Square Planar | ~2.02 | ~2.05 | ~81.5 | [1][2] |
| [Cu(this compound)₂(NO₃)₂] | Cu | Distorted Octahedral | ~2.00 | ~2.08 | ~80.0 | [3][4] |
| --INVALID-LINK--₂ | Ru | Octahedral | ~2.06 | ~2.10 | ~78.0 | [5] |
| [Pd(en)(pyridine)Cl]NO₃ (for comparison) | Pd | Square Planar | 2.017(8) | - | - | [6] |
| [Cu₂(L)₂(OAc)₂(dmf)₂] (L = pyridyl-triazole) | Cu | Trigonal Bipyramidal | 1.975(2) | - | - | [4] |
Note: Data for exact this compound complexes is limited in the searched literature; therefore, data for structurally related complexes is included for comparative purposes. "py" refers to the pyridine nitrogen, and "amino" refers to the exocyclic nitrogen.
Applications of this compound Complexes
Medicinal Chemistry: Anticancer Agents
Derivatives of this compound, particularly dimeric structures, have shown significant potential as anticancer agents.[7][8] These compounds have been found to inhibit tubulin polymerization, leading to a disruption of microtubule dynamics. This interference with the cytoskeleton arrests the cell cycle in the G2/M phase and subsequently induces apoptosis.[7][9]
The apoptotic signaling cascade initiated by these this compound-based microtubule targeting agents involves the activation of the p53 tumor suppressor and the c-Jun N-terminal kinase (JNK) pathway.[10] Disruption of the microtubule network can lead to p53 accumulation in the nucleus, where it can transcriptionally activate pro-apoptotic genes.[11] Simultaneously, the cellular stress induced by microtubule disruption activates the JNK signaling pathway, which can also promote apoptosis through various mechanisms, including the phosphorylation of Bcl-2 family proteins and the activation of caspases.[12]
Catalysis
Palladium complexes of this compound and its derivatives have been explored as catalysts in cross-coupling reactions, such as the Mizoroki-Heck and Suzuki-Miyaura reactions. In these reactions, the this compound ligand can act as a spectator ligand, stabilizing the palladium center throughout the catalytic cycle. The general mechanism for a Mizoroki-Heck reaction, for example, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by olefin insertion, and subsequent β-hydride elimination to yield the coupled product and regenerate the Pd(0) catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine | MDPI [mdpi.com]
- 4. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound dimers as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-anilinopyridyl-triazole conjugates as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity Screening of 2-Anilinopyridine Compounds
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its unique structural and electronic properties allow for versatile interactions with various biological targets, making it a focal point in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the screening methodologies used to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of this compound derivatives, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations.
Anticancer Activity Screening
This compound derivatives have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors and microtubule-targeting agents. Kinases, such as Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs like ALK, ROS1, c-Met, VEGFR-2), and histone deacetylases (HDACs), are crucial regulators of cell cycle progression and signal transduction, often dysregulated in cancer.[1][2][3] By inhibiting these enzymes, this compound compounds can halt cell proliferation, induce cell cycle arrest, and trigger apoptosis.[4][5]
Data Presentation: Anticancer and Kinase Inhibitory Activity
The following table summarizes the in vitro activity of selected this compound and related derivatives against various cancer cell lines and kinases. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values indicate the compound's potency.
| Compound ID | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 3d | Tubulin Polymerization | 0.45 µM | [4] |
| HeLa (Cervical Cancer) | 38 nM | [4] | |
| A549 (Lung Cancer) | 43 nM | [4] | |
| HT-29 (Colon Cancer) | 30 nM | [4] | |
| 8e | CDK9 | 88.4 nM | [1] |
| HDAC1 | 168.9 nM | [1] | |
| 9e | FLT3 | 30.4 nM | [1] |
| HDAC1 | 52.4 nM | [1] | |
| C01 | CD74-ROS1G2032R Cell | 42.3 nM | [2] |
| 17c | Mer (Tyrosine Kinase) | 6.4 nM | [6] |
| c-Met (Tyrosine Kinase) | 26.1 nM | [6] | |
| 3g | MKN-45 (Gastric Cancer) | 0.33 µM | [3] |
| 18a | EBC-1 (Lung Cancer) | 1.7 µM | [3] |
| 14g | K-562 (Leukemia) | 0.622 µM | [7] |
| MCF7 (Breast Cancer) | 1.81 µM | [7] | |
| 3d | HepG2 (Liver Cancer) | 8.50 µM | [5] |
| 3c | HepG2 (Liver Cancer) | 11.42 µM | [5] |
| 3e | HepG2 (Liver Cancer) | 12.76 µM | [5] |
Mandatory Visualization: Kinase Inhibition and Cell Cycle Regulation
dot digraph "kinase_signaling_pathway" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal, arrowsize=0.8];
subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#FFFFFF"; RTK [label="Receptor Tyrosine\nKinase (e.g., ALK, c-Met)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord]; }
subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#FFFFFF"; RAS [label="RAS/MAPK\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K/AKT\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="this compound\nKinase Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; }
subgraph "cluster_nucleus" { label="Nucleus"; bgcolor="#FFFFFF"; Transcription [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK [label="Cyclin/CDK\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProgression", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
RTK -> {RAS, PI3K} [label="Activation"]; {RAS, PI3K} -> Transcription; Transcription -> Proliferation; CDK -> CellCycle;
Inhibitor -> RTK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Inhibitor -> CDK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } }
Caption: Inhibition of kinase signaling pathways by this compound compounds.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from established methods to determine the IC50 value of a compound against a purified kinase by measuring ATP consumption.[8][9][10]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in the appropriate kinase assay buffer to achieve a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 384-well white microplate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Kinase Reaction Initiation: Add 2 µL of a solution containing the purified recombinant kinase (e.g., CDK2/cyclin A) and its specific substrate (e.g., Histone H1). Initiate the reaction by adding 2 µL of an ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection: Add 5 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the remaining ATP.
-
Signal Stabilization & Measurement: Incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic or anti-proliferative effect of compounds on cancer cell lines.[5][11]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, the concentration that inhibits cell growth by 50%.
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Pyridine-based compounds have shown promise, with some this compound derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria.[12][13]
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of a representative 2-aminopyridine compound against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microbial Strain | Activity (MIC in µg/mL) | Reference |
| 2c | Staphylococcus aureus | 39 | [12][13] |
| Bacillus subtilis | 39 | [12][13] | |
| Bacillus cereus | 78 | [13] | |
| Enterococcus faecalis | 78 | [13] | |
| 33 | Mycobacterium smegmatis | 9 | [14][15] |
| Staphylococcus aureus | 25 | [14][15] | |
| Escherichia coli | 100 | [14][15] |
Mandatory Visualization: Antimicrobial Screening Workflow
dot digraph "antimicrobial_screening_workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal, arrowsize=0.8];
Start [label="Synthesized\nthis compound\nCompounds", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; PrimaryScreen [label="Primary Screening\n(e.g., Disk Diffusion Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActiveCheck [label="Zone of Inhibition?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond, style=solid]; SecondaryScreen [label="Quantitative Assay\n(Broth Microdilution for MIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive [label="Inactive", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Active [label="Active Hit\n(MIC Determined)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
Start -> PrimaryScreen; PrimaryScreen -> ActiveCheck; ActiveCheck -> SecondaryScreen [label="Yes"]; ActiveCheck -> Inactive [label="No"]; SecondaryScreen -> Active; }
Caption: General workflow for antimicrobial activity screening.
Experimental Protocols
Protocol 3: Disk Diffusion Assay
This is a qualitative primary screening method to detect antimicrobial potency.[12][16][17]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface. Include positive (standard antibiotic) and negative (solvent) control discs.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disc where bacterial growth is prevented. A larger zone indicates greater antimicrobial activity.
Protocol 4: Broth Microdilution for MIC Determination
This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC).[12][18]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Anti-inflammatory Activity Screening
Inflammation is a key pathological component of many chronic diseases. The search for new anti-inflammatory agents is critical. Some pyridine derivatives have been shown to possess anti-inflammatory properties, for instance, by inhibiting the production of inflammatory mediators like TNF-α.[19][20]
Data Presentation: Anti-inflammatory Activity
The following table presents the activity of selected acridine derivatives (related structures) in various inflammation-related assays.
| Compound ID | Assay | Activity (IC₅₀) | Reference |
| 3 | Neutrophil Lysosomal Enzyme Secretion | 8.2 µM | [19] |
| 4 | Mast Cell Degranulation | 16-21 µM | [19] |
| 5 | TNF-α Production (RAW 264.7 cells) | Potent Inhibitor | [19] |
| 12 | TNF-α Production (N9 microglial cells) | Potent Inhibitor | [19] |
Experimental Protocols
Protocol 5: Carrageenan-Induced Paw Edema in Rats (In Vivo)
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[21][22][23]
-
Animal Grouping: Use adult rats (e.g., Sprague Dawley), fasted overnight. Divide them into groups: a control group (vehicle), a positive control group (standard drug like Indomethacin), and test groups for different doses of the this compound compound.
-
Compound Administration: Administer the test compounds and control drugs orally or via intraperitoneal injection.
-
Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
References
- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. worldscientificnews.com [worldscientificnews.com]
- 17. benchchem.com [benchchem.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Heterocyclic Hybrids Based on 2-Pyrazoline: Synthesis and Assessment of Anti-Inflammatory and Analgesic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nchr.elsevierpure.com [nchr.elsevierpure.com]
The Synthesis of 2-Anilinopyridines: A Technical Guide to a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-anilinopyridine framework is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a multitude of biologically active compounds, most notably as kinase inhibitors in oncology. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies leading to 2-anilinopyridines. We will delve into the core synthetic reactions, including the classical Ullmann condensation and the more contemporary Buchwald-Hartwig amination, providing detailed experimental protocols and quantitative data. Furthermore, this guide will visualize key signaling pathways where this compound derivatives have shown significant therapeutic potential, offering a comprehensive resource for researchers in the field.
Introduction: The Rise of a Privileged Structure
The this compound moiety, characterized by a pyridine ring N-arylated at the 2-position, has emerged as a "privileged scaffold" in drug discovery. Its rigid, yet conformationally adaptable nature, coupled with its ability to engage in a variety of intermolecular interactions, makes it an ideal pharmacophore. The historical development of synthetic routes to this core structure has been pivotal in unlocking its therapeutic potential. Early methods were often harsh and limited in scope, but the advent of modern cross-coupling reactions has revolutionized access to a diverse array of this compound derivatives.
Historical Perspective and Key Synthetic Methodologies
The synthesis of 2-anilinopyridines has evolved significantly over the past century. The primary approaches involve the formation of a carbon-nitrogen bond between a pyridine ring and an aniline derivative.
The Ullmann Condensation and the Goldberg Reaction
The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds.[1] A variation of this, the Goldberg reaction, is specifically applied to the N-arylation of amines.[1]
Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder, in polar, high-boiling solvents like nitrobenzene or N-methylpyrrolidone.[1] The scope was often limited to aryl halides activated by electron-withdrawing groups.[1]
Modern iterations of the Ullmann-type reactions employ soluble copper catalysts, often with the addition of ligands like diamines or phenanthroline, which allow for milder reaction conditions and a broader substrate scope.[1]
Mechanism of the Ullmann-Type N-Arylation:
The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Formation of the Copper(I)-Amide Complex: The amine starting material reacts with a Cu(I) salt in the presence of a base to form a copper(I)-amide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amide complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the this compound product and regenerating the active Cu(I) catalyst.
Experimental Protocol: Ullmann Condensation for this compound Synthesis
-
Reactants: 2-Bromopyridine (1.0 equiv.), Aniline (1.2 equiv.), Copper(I) iodide (CuI, 0.1 equiv.), Potassium carbonate (K₂CO₃, 2.0 equiv.), and a ligand such as 1,10-phenanthroline (0.2 equiv.).
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add CuI, K₂CO₃, and the ligand.
-
Add 2-bromopyridine and aniline to the flask, followed by the solvent.
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, developed in the mid-1990s, is a palladium-catalyzed cross-coupling reaction that has become the gold standard for the synthesis of aryl amines, including 2-anilinopyridines.[2] This reaction offers significant advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope (tolerating a wide range of functional groups), and the use of catalytic amounts of palladium.[2]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which plays a crucial role in promoting the desired catalytic cycle and suppressing side reactions.
Catalytic Cycle of the Buchwald-Hartwig Amination:
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired this compound is formed via reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis
-
Reactants: 2-Chloropyridine or 2-Bromopyridine (1.0 equiv.), Aniline (1.1 equiv.), Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.4-2.0 equiv.).
-
Solvent: Anhydrous toluene or dioxane.
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the 2-halopyridine and aniline, followed by the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Quantitative Data on this compound Synthesis
The following tables summarize representative yields for the synthesis of 2-anilinopyridines using the Buchwald-Hartwig amination and Ullmann condensation, highlighting the influence of different substituents and reaction conditions.
Table 1: Buchwald-Hartwig Amination of 2-Halopyridines with Substituted Anilines
| Entry | 2-Halopyridine | Aniline | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 95 |
| 2 | 2-Bromopyridine | 4-Methoxyaniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 92 |
| 3 | 2-Chloropyridine | 4-Nitroaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 78 |
| 4 | 2-Bromo-4-methylpyridine | Aniline | Pd(OAc)₂ / dppf | NaOtBu | Toluene | 100 | 88 |
| 5 | 2-Chloropyridine | 2-Methylaniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 85 |
Table 2: Ullmann Condensation for the Synthesis of 2-Anilinopyridines
| Entry | Pyridine Substrate | Aniline | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Aniline | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 85 |
| 2 | 2-Iodopyridine | 4-Chloroaniline | Cu Powder | None | K₂CO₃ | NMP | 180 | 75 |
| 3 | 2-Bromopyridine | 3-Trifluoromethylaniline | CuI | L-Proline | K₂CO₃ | DMSO | 110 | 80 |
| 4 | 2-Chloropyridine | Aniline | Cu₂O | None | K₃PO₄ | Pyridine | 150 | 65 |
Visualization of Relevant Signaling Pathways
This compound derivatives have garnered significant attention as inhibitors of various protein kinases implicated in cancer and other diseases. The following diagrams, generated using the DOT language, illustrate the core signaling pathways targeted by these compounds.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[3] Aberrant c-Met signaling is a hallmark of many cancers.[3]
Caption: The HGF/c-Met signaling cascade and its inhibition.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4]
Caption: The VEGF/VEGFR-2 signaling pathway in angiogenesis.
CDK9/Cyclin T1 Mediated Transcription
Cyclin-dependent kinase 9 (CDK9), in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which is essential for the elongation of transcription by RNA Polymerase II.[5] Its inhibition can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.
Caption: Role of CDK9 in transcriptional regulation.
Mechanism of Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[6] HDAC inhibitors promote histone acetylation, resulting in a more open chromatin structure and the expression of tumor suppressor genes.[6]
Caption: Mechanism of action of HDAC inhibitors.
Conclusion
The journey of this compound synthesis from the harsh conditions of early named reactions to the refined and versatile palladium-catalyzed methods of today showcases the remarkable progress in synthetic organic chemistry. This evolution has been instrumental in establishing the this compound scaffold as a critical component in the modern drug discovery pipeline. The ability to readily synthesize a vast chemical space around this core has enabled the development of potent and selective inhibitors for a range of therapeutic targets. This guide has provided a comprehensive overview of the key synthetic strategies and the biological context in which these molecules operate, serving as a valuable resource for scientists dedicated to the advancement of chemical synthesis and drug development.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Anilinopyridine Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-anilinopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of a multitude of biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have established it as a cornerstone in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications, with a focus on providing actionable data and experimental insights for professionals in the field.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several strategic approaches, primarily focusing on the formation of the crucial biaryl amine bond. Common and effective methods include Palladium-catalyzed Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr).[1]
A notable and efficient method for the synthesis of 2-aminopyridine derivatives, which can be precursors to 2-anilinopyridines, is a multicomponent one-pot reaction. This approach offers the advantages of simplicity, speed, and cleaner reaction profiles.[2]
General Experimental Protocol: Multicomponent Synthesis of 2-Aminopyridine Derivatives
This protocol describes a general method for the synthesis of 2-amino-3-cyanopyridine derivatives from enaminones, malononitrile, and primary amines under solvent-free conditions.[2]
Materials:
-
Enaminone (1 mmol)
-
Malononitrile (1 mmol)
-
Primary amine (1 mmol)
Procedure:
-
A mixture of the enaminone, malononitrile, and the respective primary amine is heated under solvent-free conditions.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is purified, typically by recrystallization or column chromatography, to yield the desired 2-aminopyridine derivative.
Characterization: The chemical structures of the synthesized compounds are confirmed using a range of spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).[2]
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general method for the synthesis of 2-Nitro-6-(pyridin-2-yl)aniline, a related scaffold, which illustrates the principles of Suzuki-Miyaura coupling applicable to this compound synthesis.[1]
Materials:
-
2-Bromo-6-nitroaniline (1 mmol)
-
2-Pyridylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.05 mmol)
-
Triphenylphosphine (0.1 mmol)
-
Base (e.g., potassium carbonate, 2 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a reaction flask, add 2-bromo-6-nitroaniline, 2-pyridylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water to the flask.
-
To this mixture, add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired product.[1]
Mechanism of Action: Primarily as Kinase Inhibitors
The this compound scaffold is a prominent pharmacophore in the design of kinase inhibitors, which are crucial for cancer therapy.[3] These inhibitors typically act as ATP-competitive inhibitors, where the aniline nitrogen and its substituents form key interactions within the ATP-binding pocket of the kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways responsible for cell proliferation, survival, and angiogenesis.[3]
Derivatives of the this compound scaffold have been shown to inhibit a range of kinases, including:
-
c-Src and Wee1: A series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones were found to be potent inhibitors of the non-receptor kinase c-Src and the G2/M checkpoint kinase Wee1.[4]
-
Activin receptor-like kinase 1 (ALK1): A novel class of N-(4-anilino-2-pyridyl)amide based compounds were identified as ALK1 inhibitors.[5]
-
Mer and c-Met Kinases: 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases.[6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The 2-aminopyridine scaffold can be incorporated into heterocyclic structures that bind to the ATP-binding site of VEGFR-2, a key regulator of angiogenesis.[7][8]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the substitution pattern on both the pyridine and aniline rings.
For a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as Wee1 inhibitors, it was found that:
-
Variation of substituents on the 6-phenyl ring did not markedly alter the preference for c-Src over Wee1 inhibition.[4]
-
Introducing solubilizing substituents on the 2-anilino ring often increased Wee1 activity.[4]
-
5-Alkyl substituted analogs were generally Wee1 selective, but this came at the expense of absolute potency.[4]
In the development of 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors, specific substitutions on the aniline ring were crucial for achieving potent inhibitory activity.[6]
Therapeutic Applications
The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas.
Anticancer Activity
The most significant application of this compound derivatives is in the development of anticancer agents, primarily through kinase inhibition.[9]
-
Tubulin Polymerization Inhibition: A series of this compound dimers have been synthesized and shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[10]
-
Histone Deacetylase (HDAC) Inhibition: Pyridine-based hydroxamates and 2'-aminoanilides have been developed as potent HDAC inhibitors with significant anticancer activity.[11]
-
Dual Mer/c-Met Inhibition: As mentioned earlier, 2-substituted aniline pyrimidine derivatives are promising dual inhibitors of Mer and c-Met kinases for cancer treatment.[6]
Table 1: Anticancer Activity of Selected this compound and Related Derivatives
| Compound Class | Target(s) | Example Compound | Activity (IC₅₀/GI₅₀) | Cell Line(s) | Reference |
| This compound Dimers | Tubulin | Compound 4d | GI₅₀: 0.99 µM | DU145 (Prostate) | [10] |
| 2-Anilino Triazolopyrimidines | Tubulin | Compound 3d | IC₅₀: 30–43 nM | HeLa, A549, HT-29 | [12] |
| 2-Substituted Aniline Pyrimidines | Mer, c-Met | Compound 18c | Mer IC₅₀: 18.5 nM, c-Met IC₅₀: 33.6 nM | - | [6] |
| Pyridine-Thiazole Hybrids | Not specified | Compound 3 | IC₅₀: 0.57 µM | HL-60 (Leukemia) | [13] |
| Pyridylacrylic/Nicotinic Hydroxamates | HDACs | Compound 11d | IC₅₀: 0.5 nM (HDAC) | - | [11] |
| Nicotinic 2'-Aminoanilides | HDAC3 | Compound 12d | IC₅₀: 0.113 µM (HDAC3) | - | [11] |
Neurodegenerative Diseases
The this compound scaffold is also being investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease. The therapeutic strategies often focus on inhibiting key enzymes or preventing the aggregation of pathological proteins.[14]
A pyridine amine derivative, PAT, has been shown to inhibit both self- and metal-induced aggregation of amyloid β-peptide (Aβ), a hallmark of Alzheimer's disease.[15] In vivo studies in animal models demonstrated that this compound could alleviate Aβ-induced paralysis, reduce the production of reactive oxygen species (ROS), and improve memory and cognitive functions.[15]
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound derivatives is crucial for their development as therapeutic agents. Studies on a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl), in rats have provided some insights.[16]
Table 2: Pharmacokinetic Parameters of AAP-Cl in Rats after Intravenous Administration [16]
| Dose (mg/kg) | Terminal Elimination Half-life (t₁/₂β) (h) | Total Clearance (CL) (L/h·kg) | Apparent Volume of Distribution at Steady State (Vₛₛ) (L/kg) |
| 10 | 5.80 ± 0.30 | 1.29 ± 1.10 | 7.96 ± 0.51 |
| 50 | 6.02 ± 0.16 | 1.38 ± 0.07 | 8.24 ± 0.31 |
| 100 | 6.05 ± 0.08 | 1.33 ± 0.13 | 8.17 ± 0.43 |
Following oral administration of a 100 mg/kg dose, AAP-Cl was rapidly absorbed, with peak blood concentrations reached after 30 minutes. The oral bioavailability was determined to be 19.5 ± 3.4%.[16]
Conclusion
The this compound scaffold represents a highly versatile and valuable core in medicinal chemistry. Its synthetic accessibility and the ability to modulate its biological activity through targeted substitutions have led to the discovery of numerous potent compounds with diverse therapeutic applications. The primary mechanism of action for many of these derivatives is kinase inhibition, making them particularly relevant in the field of oncology. Furthermore, emerging research highlights their potential in addressing the complex pathologies of neurodegenerative diseases. The continued exploration of the chemical space around the this compound core, coupled with detailed mechanistic and pharmacokinetic studies, promises to deliver the next generation of targeted therapeutics for a range of unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijsat.org [ijsat.org]
- 10. Synthesis of this compound dimers as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic studies of a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 2-Anilinopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Anilinopyridine is a privileged scaffold in medicinal chemistry and materials science, primarily due to the distinct and tunable reactivity of its constituent amino and pyridine moieties. This document provides a comprehensive technical examination of the reactivity profile of this compound, detailing the behavior of its amino group, pyridine nitrogen, and associated aromatic rings. It serves as a guide for professionals engaged in the synthesis and application of this compound derivatives, offering insights into reaction mechanisms, experimental design, and the strategic manipulation of its chemical properties.
Core Reactivity Centers
The chemical behavior of this compound is governed by two principal sites of reactivity: the basic pyridine nitrogen and the nucleophilic exocyclic amino group. The interplay between the electron-donating amino group and the electron-withdrawing pyridine ring establishes a unique electronic landscape that dictates the molecule's interaction with electrophiles, nucleophiles, acids, and metal catalysts.
Basicity and Protonation
The primary site of protonation is the endocyclic pyridine nitrogen, which is significantly more basic than the exocyclic amino nitrogen. The lone pair of the amino nitrogen is delocalized into the phenyl ring, reducing its availability for protonation. In contrast, the lone pair on the sp²-hybridized pyridine nitrogen is more localized and readily accepts a proton. This differential basicity is a key factor in designing purification procedures and predicting reaction outcomes under acidic conditions.
Quantitative Physicochemical Data
A summary of key physical and chemical properties of this compound is provided below. These values are essential for experimental planning, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂ | [1][2][3] |
| Molecular Weight | 170.21 g/mol | [1][2][3] |
| Melting Point | 106-112 °C | [1][2][3] |
| Boiling Point | 205-206 °C at 7 mmHg | [1][2][3] |
| pKa (Predicted) | 5.58 ± 0.10 | [1][2][3] |
| Appearance | White to off-white solid | [1][2][3] |
Reactivity of the Pyridine Ring
Coordination Chemistry and Catalysis
The pyridine nitrogen serves as an excellent N-donor ligand for transition metals. This compound and its derivatives form stable complexes with metals such as rhodium, iridium, palladium, and ruthenium.[4][5] These complexes are often employed as catalysts in a variety of organic transformations. The "NH" proton of the amino group can also be involved in coordination, creating a bidentate N,N-chelate that is crucial for many catalytic cycles, particularly in C-H activation reactions.[5]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halide) is present at the C2, C4, or C6 positions.[6][7][8] The stability of the intermediate Meisenheimer complex is enhanced by the ability of the electronegative ring nitrogen to accommodate the negative charge.[6][7] This reactivity is a cornerstone for synthesizing substituted pyridines from precursors like 2-chloropyridine.[9]
Electrophilic Aromatic Substitution (EAS)
Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom.[10][11] Reactions such as nitration or halogenation require harsh conditions and typically proceed at the C3 and C5 positions.[11] Under the strongly acidic conditions often required for EAS, the pyridine nitrogen becomes protonated, further deactivating the ring and making substitution even more challenging.[12]
Reactivity of the Amino Group and Aniline Ring
N-Functionalization
The exocyclic amino group, while less basic, is a potent nucleophile. It readily participates in reactions with a wide range of electrophiles, enabling straightforward N-alkylation, N-arylation, and N-acylation. These reactions are fundamental to the synthesis of diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies in drug discovery.[13][14]
Electrophilic Aromatic Substitution (EAS) on the Aniline Ring
The amino group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution on the attached phenyl ring.[15] This high reactivity allows for a variety of C-H functionalization reactions under relatively mild conditions, often catalyzed by transition metals.
Key EAS Reactions:
-
Halogenation: Aniline readily reacts with bromine water to yield the 2,4,6-tribromoaniline product, demonstrating the high activation of the ring.[15]
-
Nitration: Direct nitration can lead to a mixture of para and meta isomers, as protonation of the aniline in the acidic medium forms the meta-directing anilinium ion.[15]
-
Transition Metal-Catalyzed C-H Functionalization: This is a modern and powerful strategy for derivatization. The pyridine and amino nitrogens can act as a directing group to guide a metal catalyst to selectively functionalize the ortho C-H bonds of the aniline ring. Reported reactions include:
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from methodologies for the synthesis of 2-anilinopyrimidines and is applicable to the reaction of anilines with 2-halopyridines.[16]
-
Reaction Setup: In a microwave reaction vial, combine the substituted aniline (1.0 mmol), the 2-halopyridine (e.g., 2-chloropyridine, 0.80 mmol), and ethanol (4 mL).
-
Reaction Conditions: Seal the vial and subject it to microwave irradiation at 160 °C for 10-20 minutes with magnetic stirring.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate (30 mL).
-
Purification: Wash the organic solution with an aqueous base (e.g., 0.25 M Na₂CO₃, 2 x 20 mL) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound derivative.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general workflow for forming a biaryl bond, for instance, in the synthesis of more complex this compound derivatives where one of the aromatic rings is constructed via cross-coupling.[17]
-
Reaction Setup: To a reaction flask, add the aryl halide (1.0 eq), the corresponding boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Add solvents (e.g., toluene and water), a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., PPh₃).
-
Reaction Conditions: Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Applications in Drug Development
The this compound scaffold is a key component in numerous biologically active molecules. Its ability to form specific hydrogen bonds and participate in various interactions makes it a valuable pharmacophore.[18] It is found in compounds developed as kinase inhibitors, microtubule targeting agents, and dual inhibitors for cancer therapy.[13][19][20] The synthetic accessibility and the potential for diverse functionalization make this compound an attractive starting point for the development of novel therapeutics.[21][22]
Conclusion
This compound possesses a rich and varied chemical reactivity profile that is highly dependent on the specific reaction conditions and reagents employed. A thorough understanding of the distinct roles of the pyridine nitrogen, the amino group, and the two aromatic rings is critical for the rational design and synthesis of novel molecules for applications in drug discovery, catalysis, and materials science. The strategic functionalization of this scaffold, guided by the principles outlined in this guide, will continue to yield compounds with significant scientific and therapeutic potential.
References
- 1. This compound | 6631-37-4 [m.chemicalbook.com]
- 2. This compound CAS#: 6631-37-4 [m.chemicalbook.com]
- 3. 6631-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = this compound) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 12. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of this compound dimers as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. byjus.com [byjus.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Dance of Solvent and Light: A Technical Guide to the Solvatochromism of 2-Anilinopyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between a molecule and its surrounding solvent environment can profoundly influence its photophysical properties. This phenomenon, known as solvatochromism, is of paramount importance in the fields of chemical sensing, molecular probes, and drug development. 2-Anilinopyridine and its derivatives represent a fascinating class of compounds that exhibit significant solvatochromic shifts, making them valuable tools for probing the polarity of microenvironments. This technical guide provides an in-depth exploration of the solvatochromism of this compound and its analogues, offering a comprehensive overview of their synthesis, photophysical characterization, and the underlying principles governing their solvent-dependent behavior.
The Core Principle: Solvatochromism
Solvatochromism describes the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved is changed. This change is visually observed as a shift in the absorption or emission spectra of the compound. The phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule.
Positive and Negative Solvatochromism:
-
Positive (Bathochromic) Solvatochromism: A red-shift in the absorption or emission spectrum with increasing solvent polarity. This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
-
Negative (Hypsochromic) Solvatochromism: A blue-shift in the absorption or emission spectrum with increasing solvent polarity. This is observed when the ground state is more polar than the excited state.
The intramolecular charge transfer (ICT) character of this compound derivatives is a key factor in their solvatochromic behavior. Upon excitation, there is a redistribution of electron density within the molecule, leading to a more polar excited state. This increased polarity results in stronger interactions with polar solvent molecules, leading to a stabilization of the excited state and a bathochromic shift in the fluorescence spectrum.
Quantitative Analysis of Solvatochromic Behavior
To quantify the effect of solvent polarity on the photophysical properties of this compound and its derivatives, their absorption and emission spectra are recorded in a range of solvents with varying polarities. The key parameters derived from these spectra are the absorption maximum (λabs), the emission maximum (λem), and the Stokes shift (Δν), which is the difference in wavenumber between the absorption and emission maxima.
The solvatochromic shifts are often correlated with empirical solvent polarity scales, such as the Reichardt's ET(30) scale and the Kamlet-Taft parameters (α, β, and π*).
-
ET(30): Based on the solvatochromism of a pyridinium N-phenolate betaine dye, it provides a measure of the overall solvent polarity.
-
Kamlet-Taft Parameters:
-
α: Hydrogen bond donating (HBD) ability of the solvent.
-
β: Hydrogen bond accepting (HBA) ability of the solvent.
-
π*: Dipolarity/polarizability of the solvent.
-
These correlations help to elucidate the nature of the solute-solvent interactions responsible for the observed spectral shifts.
Photophysical Data of this compound
The following table summarizes the fluorescence characteristics of the parent this compound molecule in a selection of solvents.
| Solvent | Excitation λmax (nm) | Emission λmax (nm) |
| Tetrahydrofuran | 339 | 368[1] |
| Acetonitrile | 245 | 328[1] |
| Ethyl Acetate | - | - |
| Ethanol | - | - |
Note: A comprehensive dataset for a broad range of solvents and derivatives is a subject of ongoing research. The data presented here is based on available literature.
Experimental Protocols
The investigation of the solvatochromic properties of this compound and its derivatives involves their synthesis followed by detailed photophysical characterization.
Synthesis of this compound Derivatives
A common synthetic route to this compound and its derivatives is the reaction of a corresponding 2-halopyridine with an appropriate aniline in the presence of a base and often a catalyst.
General Procedure:
-
To a solution of the 2-halopyridine in a suitable solvent (e.g., toluene or DMF), the aniline derivative, a base (e.g., potassium carbonate or sodium tert-butoxide), and a palladium catalyst with a suitable ligand (e.g., Pd(OAc)2 with a phosphine ligand) are added.
-
The reaction mixture is heated under an inert atmosphere for a specified period.
-
After completion, the reaction is cooled, and the product is isolated and purified, typically by column chromatography.
Photophysical Measurements
The solvatochromic analysis of the synthesized compounds is performed using UV-Vis absorption and fluorescence spectroscopy.
Detailed Methodology:
-
Solution Preparation: Stock solutions of the this compound derivatives are prepared in a high-purity solvent. Aliquots of the stock solution are then diluted in a range of solvents of varying polarities to a final concentration suitable for spectroscopic measurements (typically in the micromolar range).
-
UV-Vis Absorption Spectroscopy: The absorption spectra of the solutions are recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λabs) is determined for each solvent.
-
Fluorescence Spectroscopy: The fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the λabs determined from the absorption measurements. The wavelength of maximum emission (λem) is recorded for each solvent.
-
Data Analysis:
-
The Stokes shift (Δν) is calculated in wavenumbers (cm-1) using the formula: Δν = (1/λabs - 1/λem) x 107.
-
The absorption and emission maxima, as well as the Stokes shifts, are plotted against various solvent polarity parameters (e.g., ET(30), Kamlet-Taft parameters) to establish correlations and understand the nature of the solvatochromic shifts.
-
Applications and Future Perspectives
The sensitivity of the fluorescence of this compound derivatives to the polarity of their environment makes them highly valuable as molecular probes. They can be employed to:
-
Characterize the polarity of unknown environments: By measuring the emission spectrum of a this compound derivative in a medium of interest, its polarity can be estimated.
-
Probe biological microenvironments: These compounds can be used to study the polarity of protein binding sites, lipid membranes, and other cellular compartments.[2]
-
Develop fluorescent sensors: By incorporating a recognition moiety for a specific analyte, this compound derivatives can be designed to signal the presence of the analyte through a change in their fluorescence properties.
The continued exploration of the synthesis of novel this compound derivatives with tailored photophysical properties will undoubtedly expand their applications in various scientific disciplines. Future research will likely focus on developing probes with enhanced brightness, photostability, and sensitivity for advanced imaging and sensing applications.
References
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Anilinopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-anilinopyridine and its derivatives is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of the crucial C-N bond between an aniline and a pyridine ring. This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, by providing a broader substrate scope, greater functional group tolerance, and milder reaction conditions.[1][2]
These application notes provide detailed protocols and a summary of reaction parameters for the synthesis of this compound via palladium-catalyzed cross-coupling reactions. The information is intended to serve as a practical guide for laboratory-scale synthesis and optimization.
Reaction Principle
The palladium-catalyzed synthesis of this compound is typically achieved through a Buchwald-Hartwig amination reaction. The catalytic cycle involves the oxidative addition of a 2-halopyridine to a palladium(0) complex, followed by coordination of the aniline, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the this compound product and regenerate the active palladium(0) catalyst.[2] The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed amination of 2-halopyridines with aniline and related amines, showcasing the impact of different reaction components on the outcome.
Table 1: Palladium-Catalyzed Amination of 2-Bromopyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Amine | Product | Yield (%) |
| 1 | Pd₂(dba)₃ (1.8 mol% Pd) | (±)-BINAP (3.9) | NaOtBu (2.8) | Toluene | 80 | 4 | (+/-)-trans-1,2-diaminocyclohexane | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60[3] |
| 2 | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | Aniline | General N-aryl product | Not specified[4] |
| 3 | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | Not specified | Various amines | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines | 27-82[5][6][7] |
Table 2: Influence of Reactants on Yield
| 2-Halopyridine | Aniline Derivative | Catalyst System | Base | Solvent | Yield (%) |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Good to Excellent (general observation) |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | Moderate to Good (general observation) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 60[3] |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed synthesis of this compound derivatives. These protocols can be adapted for specific substrates and optimization may be required.
Protocol 1: General Procedure for the Amination of 2-Bromopyridine with Aniline
This protocol is a representative procedure based on established Buchwald-Hartwig amination conditions.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate, (±)-BINAP, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene to the flask, followed by 2-bromopyridine and aniline via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Protocol 2: Synthesis of N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine[3]
This protocol provides a specific example of a Buchwald-Hartwig amination with a 2-bromopyridine derivative.
Materials:
-
2-Bromo-6-methylpyridine (3.0 g, 18 mmol, 2.05 equiv)
-
(+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (160 mg, 0.18 mmol)
-
(±)-BINAP (218 mg, 0.35 mmol)
-
Sodium tert-butoxide (NaOtBu) (2.4 g, 25 mmol)
-
Anhydrous Toluene (50 mL)
-
Diethyl ether
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a large Schlenk vessel under an inert atmosphere of argon, charge (+/-)-trans-1,2-diaminocyclohexane, 2-bromo-6-methylpyridine, (±)-BINAP, [Pd₂(dba)₃], and NaOtBu.[3]
-
Add 50 mL of toluene to the vessel.[3]
-
Heat the resulting deep red/brown mixture to 80°C with stirring for 4 hours.[3]
-
After cooling to room temperature, add 50 mL of diethyl ether.[3]
-
Wash the resulting yellow mixture with brine (2 x 30 mL).[3]
-
Dry the organic layer over MgSO₄ and remove the solvent by evaporation under reduced pressure.[3]
-
Recrystallize the yellow product from pentane/diethyl ether to yield 1.72 g (60%) of the product.[3]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the palladium-catalyzed synthesis of this compound.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Anilinopyridines via Buchwald-Hartwig Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] First developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction allows for the efficient coupling of amines with aryl halides or pseudohalides (e.g., triflates).[1][2] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have made it an indispensable tool, particularly in pharmaceutical and materials science where the arylamine motif is prevalent.[1][2]
This document provides detailed protocols and application notes for the synthesis of 2-anilinopyridine derivatives, a common scaffold in medicinal chemistry, using the Buchwald-Hartwig amination. The reaction is particularly useful for coupling anilines with 2-halopyridines, which can be challenging substrates.[3]
Catalytic Cycle
The reaction proceeds through a catalytic cycle initiated by a Pd(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][4] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides, and to promote the final reductive elimination to yield the desired product while suppressing side reactions.[2][3][5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions
The successful synthesis of 2-anilinopyridines via Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions. For challenging substrates like 2-chloropyridines, more active catalyst systems (e.g., palladium precatalysts) and sterically hindered biarylphosphine ligands are often necessary.[3]
| Substrate (Ar-X) | Amine | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 3-Bromo-4-indolylmaleimide | 2-Aminopyridine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 85 | [6] |
| 2-Bromopyridine | Volatile Amines | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Good | [7] |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ or G3/G4 Precatalyst (1-5) | RuPhos, BrettPhos | NaOtBu (1.2-1.5) | Toluene/Dioxane | 80-110 | Varies | Varies | [3] |
| 2,4-Dichloropyridine | Various Anilines | Xantphos-based catalyst | Xantphos | K₂CO₃ | Not specified | 100 | 0.5 | High (regioselective at C2) | [8] |
| Aryl Bromide | Aniline | Pd(OAc)₂ (0.05) | BINAP (0.08) | Cs₂CO₃ (10) | Toluene | 110 | 8 | Varies | [9] |
| Aryl Halide | Benzamide | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6) | DBU (2) | PhMe | Not specified | 2 | 85 (isolated) | [10] |
Note: Yields are highly substrate-dependent. The conditions listed serve as a general guideline and may require optimization.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of a 2-halopyridine with an aniline. Strict adherence to anhydrous and oxygen-free conditions is crucial for catalytic activity.[3]
Materials and Reagents:
-
2-Halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) (1.0 mmol, 1.0 eq.)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 palladacycle precatalyst) (1-5 mol%)[3][6]
-
Phosphine ligand (e.g., Xantphos, RuPhos, BINAP) (2-10 mol%)[3][6]
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)[3][6]
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium source, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).
-
Reagent Addition: Add the 2-halopyridine and the aniline derivative to the Schlenk tube, followed by the anhydrous, degassed solvent (e.g., Toluene, 3-5 mL per 1 mmol of aryl halide).
-
Inert Atmosphere: Seal the Schlenk tube and ensure the atmosphere is inert by evacuating and backfilling with argon or nitrogen three times.[3]
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[9]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands can be toxic and air-sensitive; handle with care under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Organic solvents are flammable.
Troubleshooting
-
Low or No Conversion: This is common with less reactive 2-chloropyridines.[3] Consider using a more active palladium precatalyst (G3 or G4), a more electron-rich and bulky ligand (e.g., RuPhos, BrettPhos), increasing the catalyst loading (up to 5 mol%), or raising the reaction temperature.[3] Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive pressure of inert gas.[3]
-
Hydrodehalogenation Side Product: This side reaction, where the halogen is replaced by hydrogen, can compete with the desired amination.[3] It can be suppressed by ensuring strictly anhydrous conditions and using a slight excess of the amine (1.2-1.5 equivalents).[3]
-
Regioselectivity Issues (for dihalopyridines): For substrates like 2,4-dichloropyridine, the amination generally occurs selectively at the more electron-deficient C2 position.[8] This selectivity can be influenced by the choice of catalyst and reaction conditions.[8]
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for performing the Buchwald-Hartwig amination.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chemrxiv.org [chemrxiv.org]
Catalyst-Free Pathways to 2-Anilinopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalyst-free synthesis of 2-anilinopyridine and its derivatives. These methods offer greener and more cost-effective alternatives to traditional metal-catalyzed cross-coupling reactions, minimizing the risk of metal contamination in the final products. The protocols are designed to be accessible to researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a crucial structural motif present in a wide array of pharmaceuticals and functional materials. The development of synthetic routes that avoid the use of heavy metal catalysts is of significant interest to the pharmaceutical industry due to stringent regulations on metal residues in active pharmaceutical ingredients (APIs). This document outlines two distinct and reproducible catalyst-free methods for the synthesis of this compound derivatives.
Method 1: Synthesis from 2-Mercaptopyridine via a Dihydrothiazolopyridinium Salt Intermediate
This method involves a two-step sequence starting from the readily available 2-mercaptopyridine. The first step is the formation of a stable and isolable 2,3-dihydrothiazolo[3,2-a]pyridinium bromide salt. This salt then acts as an activated pyridine species that readily undergoes nucleophilic aromatic substitution with aniline in the absence of a catalyst.[1]
Experimental Protocol
Step 1: Synthesis of 2,3-Dihydrothiazolo[3,2-a]pyridinium bromide
-
To a solution of 2-mercaptopyridine (5.0 g, 45 mmol) in 500 mL of dimethylformamide (DMF) at room temperature, add 1,2-dibromoethane (19.4 mL, 225 mmol).[1]
-
Stir the reaction mixture for 72 hours at room temperature, during which a precipitate will form.[1]
-
Collect the precipitate by filtration, wash with a small portion of dichloromethane, and dry under vacuum to afford 2,3-dihydrothiazolo[3,2-a]pyridinium bromide as a solid (yield: 73-91%).[1]
Step 2: Synthesis of this compound
-
To a solution of 2,3-dihydrothiazolo[3,2-a]pyridinium bromide (300 mg, 1.38 mmol) in 5 mL of dimethyl sulfoxide (DMSO) at room temperature, add aniline (4.8 mmol) in one portion.[1]
-
Warm the reaction mixture to 50 °C and stir for 48 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with 20 mL of water and 5 mL of 0.5 M aqueous NaOH.[1]
-
Extract the aqueous solution with diethyl ether (5 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminopyridines using this method, which can be adapted for this compound.
| Amine | Method | Temperature (°C) | Time (h) | Yield (%) |
| Various Primary Amines | A | 50 | 48 | 57-86 |
| Various Secondary Amines | A | 50 | 48 | 75-81 |
| Neat Amine | B | Room Temp | 48 | Varies |
| Neat Amine | C | 50 | 48 | Varies |
Method A: 4.0 eq. amine, DMSO. Method B: Neat amine, room temperature. Method C: Neat amine, 50 °C.[1]
Workflow Diagram
References
Application Notes and Protocols: 2-Anilinopyridine in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-anilinopyridine in various multicomponent reactions (MCRs). These reactions are powerful tools for the efficient synthesis of complex nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug discovery.
Introduction
This compound, a derivative of 2-aminopyridine, is a valuable building block in organic synthesis. Its unique electronic and structural features make it an excellent substrate for a variety of multicomponent reactions, leading to the rapid construction of diverse molecular architectures. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step synthesis. This document focuses on the application of this compound in key MCRs, including the Ugi-type, Groebke-Blackburn-Bienaymé (GBB), and related reactions for the synthesis of imidazo[1,2-a]pyridines and other valuable heterocyclic systems.
Key Multicomponent Reactions Involving this compound
Several multicomponent reactions have been successfully employed for the synthesis of heterocyclic compounds using 2-aminopyridine derivatives like this compound. These reactions are instrumental in generating libraries of compounds for drug discovery programs.
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. This reaction is highly versatile and can be performed under various conditions, including catalyst-free in aqueous media or with the assistance of catalysts like ammonium chloride.[1][2]
General Reaction Scheme:
Caption: General scheme of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Ugi-Type Four-Component Reaction
The Ugi reaction is a four-component reaction that typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. When this compound is used as the amine component, it can lead to the formation of complex peptide-like structures or can be adapted to synthesize heterocyclic systems. A notable variation is a three-component Ugi-type reaction where a component like a siloxycyclopropane acts as a carbonyl surrogate.[1]
General Reaction Scheme:
Caption: General scheme of the Ugi four-component reaction.
Data Presentation
The following tables summarize quantitative data from representative multicomponent reactions involving 2-aminopyridine derivatives.
Table 1: Groebke-Blackburn-Bienaymé Reaction of 2-Aminopyridine with Azido-benzaldehydes and Isocyanides.[2]
| Entry | Isocyanide (R) | Product | Yield (%) |
| 1 | tert-Butyl | 9a | 65 |
| 2 | Cyclohexyl | 9b | 69 |
| 3 | Benzyl | 9c | 58 |
| 4 | 1,1,3,3-Tetramethylbutyl | 9d | 61 |
Reaction Conditions: 2-azidobenzaldehyde, 2-aminopyridine, isocyanide, NH4Cl, MeOH, room temperature.
Table 2: Ugi-Type Reaction of 2-Aminopyridine with Siloxycyclopropanes and Isocyanides.
| Entry | Siloxycyclopropane | Isocyanide (R) | Product | Reaction Time (h) | Yield (%) |
| 1 | 53 (R1=H, R2=H) | Benzyl | 95a | 24 | 33 |
| 2 | 53 (R1=H, R2=H) | Cyclohexyl | 95b | 24 | 32 |
| 3 | 53 (R1=H, R2=H) | tert-Butyl | 95c | 24 | 56 |
| 4 | 53 (R1=H, R2=H) | 4-Methoxyphenyl | 95d | 48 | 39 |
| 5 | 54 (R1=Me, R2=H) | Benzyl | 95e | 48 | 60 |
| 6 | 54 (R1=Me, R2=H) | 1,1,3,3-Tetramethylbutyl | 95f | 72 | 79 |
| 7 | 54 (R1=Me, R2=H) | 4-Methoxyphenyl | 95g | 72 | 43 |
| 8 | 60 (R1=Me, R2=Me) | tert-Butyl | 95j | 48 | 46 |
Reaction Conditions: Siloxycyclopropanecarboxylate, 2-aminopyridine, isocyanide, acetic acid, MeOH, room temperature.
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyridines[2]
Materials:
-
2-Aminopyridine derivative (e.g., this compound) (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Ammonium chloride (NH4Cl) (0.2 equiv)
-
Methanol (MeOH)
Procedure:
-
To a solution of the 2-aminopyridine derivative (1.0 equiv) in methanol, add the aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and ammonium chloride (0.2 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Protocol 2: General Procedure for the Ugi-Type Synthesis of Substituted Imidazo[1,2-a]pyridines[3]
Materials:
-
2-Aminopyridine (1.0 equiv)
-
2-Siloxycyclopropanecarboxylate (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Acetic acid (catalytic amount)
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, dissolve the 2-siloxycyclopropanecarboxylate (1.0 equiv), 2-aminopyridine (1.0 equiv), and the isocyanide (1.0 equiv) in methanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for the time indicated in Table 2, or until completion as monitored by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting residue can be purified by flash column chromatography on silica gel to yield the pure product.
Visualizations
Reaction Mechanism: Groebke-Blackburn-Bienaymé Reaction
The proposed mechanism for the GBB reaction involves the formation of an iminium ion intermediate, which is then attacked by the isocyanide.
References
Application Notes and Protocols for 2-Anilinopyridine Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-anilinopyridine derivatives as a promising class of tubulin polymerization inhibitors for cancer therapy. This document includes detailed protocols for essential in vitro assays to characterize their biological activity, along with data presentation guidelines and visualizations of experimental workflows and associated signaling pathways.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is a key feature, and its disruption is a clinically validated strategy in cancer chemotherapy. This compound derivatives have emerged as potent inhibitors of tubulin polymerization, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells. These compounds often exert their effects by binding to the colchicine binding site on β-tubulin, thereby preventing the formation of the mitotic spindle and ultimately inhibiting cancer cell proliferation.[1][2]
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the in vitro biological activities of a series of 2-anilinopyrimidine derivatives. These compounds, particularly the 7-(3′,4′,5′-trimethoxyphenyl)-[2][3][4]triazolo[1,5-a]pyrimidine scaffold with modifications at the 2-position, have demonstrated significant potential.[2]
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound ID | Modification at 2-position | Tubulin Polymerization IC50 (µM) | Reference |
| 3d | p-toluidino | 0.45 | [2] |
| 3f | 3',4'-dimethylanilino | 0.75 | [2] |
| 3h | p-ethylanilino | 1.9 | [2] |
| 3l | p-isopropylanilino | 2.2 | [2] |
| CA-4 (Combretastatin A-4) | (Reference Compound) | 0.75 | [2] |
Table 2: In Vitro Antiproliferative Activity (IC50, nM)
| Compound ID | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) | MDA-MB-231 (Breast Cancer) | Reference |
| 3d | 30 ± 2 | 43 ± 3 | 40 ± 3 | 450 ± 25 | [2] |
| 3f | 67 ± 4 | 160 ± 9 | 120 ± 7 | 800 ± 40 | [2] |
| 3h | 160 ± 9 | 240 ± 15 | 200 ± 11 | >1000 | [2] |
| CA-4 | 5 ± 0.3 | 180 ± 10 | 3100 ± 200 | 4 ± 0.2 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the effect of this compound derivatives on the polymerization of purified tubulin into microtubules.
Workflow:
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Anilinopyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)
Application Notes and Protocols for Researchers
Introduction
2-Anilinopyridine derivatives are emerging as a versatile class of organic molecules for application in high-performance Organic Light-Emitting Diodes (OLEDs). The unique electronic properties of the this compound scaffold, which combines an electron-donating aniline moiety with an electron-accepting pyridine ring, make it an excellent building block for advanced emitter materials. This structure facilitates the design of molecules with a small singlet-triplet energy gap (ΔEST), which is a critical requirement for emitters utilizing Thermally Activated Delayed Fluorescence (TADF). TADF allows for the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio under electrical excitation, enabling internal quantum efficiencies approaching 100%.
The tunability of the this compound core through substitution on both the aniline and pyridine rings allows for the fine-tuning of emission colors, photophysical properties, and charge transport characteristics. These materials can be employed as emitters in the emissive layer (EML) of an OLED, contributing to high efficiency and color purity.
Molecular Design and TADF Mechanism
The efficacy of this compound derivatives in OLEDs is rooted in their molecular design, which promotes the TADF mechanism. The donor-acceptor (D-A) architecture within a single molecule leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), primarily localized on the electron-donating this compound, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on an acceptor unit. This separation minimizes the exchange energy between the singlet (S₁) and triplet (T₁) excited states, resulting in a small ΔEST.
With a sufficiently small energy gap, non-emissive triplet excitons can be converted to emissive singlet excitons via a process called reverse intersystem crossing (RISC), which is fueled by thermal energy at room temperature. These up-converted singlets then contribute to light emission through fluorescence, in addition to the initially generated singlets. This process, known as delayed fluorescence, significantly enhances the overall efficiency of the OLED.
Figure 1: Simplified energy diagram of the TADF mechanism in a this compound based emitter.
Quantitative Performance Data
The performance of OLEDs incorporating this compound-based emitters is highly dependent on the specific molecular structure, host material, and device architecture. The following tables summarize representative performance metrics for OLEDs utilizing pyridine-based TADF emitters, analogous to what can be expected from well-designed this compound systems.
Table 1: Performance of OLEDs with Pyridine-Based TADF Emitters
| Emitter Type | Host Material | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color | CIE Coordinates (x, y) |
| D-A Pyridine Derivative | CBP | 25.0 | >10,000 | Green | (0.35, 0.58) |
| D-A-D Pyridine Derivative | mCP | 19.5 | >5,000 | Sky-Blue | (0.16, 0.20) |
| Pyridine-Carbonitrile | TCTA | 29.6 | >15,000 | Sky-Blue | (0.18, 0.38) |
| Dicyanopyridine Derivative | mCBP | 8.1 (non-doped) | >8,000 | Green | Not Reported |
| Dicyanopyridine Derivative | mCBP | 25.0 (doped) | >20,000 | Green | Not Reported |
Note: Data is compiled from analogous systems and serves as a benchmark.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of a this compound Based TADF Emitter
This protocol describes a general method for the synthesis of a donor-acceptor type TADF emitter using a this compound donor and a generic acceptor moiety via a Buchwald-Hartwig amination.
References
Application Notes and Protocols: 2-Anilinopyridine as a Precursor for Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of imidazo[1,2-a]pyridines using 2-anilinopyridine and its derivatives as precursors. Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] This scaffold is considered a "privileged structure" in drug discovery.
Synthetic Strategies
The synthesis of the imidazo[1,2-a]pyridine core from this compound precursors can be achieved through several efficient methods. The most common strategies involve the condensation with α-haloketones (a variation of the Tschitschibabin reaction) and multicomponent reactions.
A general synthetic workflow is outlined below:
Data Presentation: Synthesis of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes various synthetic conditions for the preparation of imidazo[1,2-a]pyridines from 2-aminopyridine precursors, which are analogous to reactions with this compound.
| Entry | 2-Aminopyridine Derivative | Second Reactant(s) | Catalyst/Solvent/Conditions | Product | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Acetophenone, [Bmim]Br₃ | Na₂CO₃, Solvent-free, 100°C, 30 min | 2-Phenylimidazo[1,2-a]pyridine | 89 | [2][3] |
| 2 | 2-Aminopyridine | 4-Chloroacetophenone, [Bmim]Br₃ | Na₂CO₃, Solvent-free, 100°C, 35 min | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 85 | [2][3] |
| 3 | 2-Aminopyridine | 4-Methoxyacetophenone, [Bmim]Br₃ | Na₂CO₃, Solvent-free, 100°C, 30 min | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 86 | [2][3] |
| 4 | 2-Aminopyridine | Furfural, Cyclohexyl isocyanide | Ultrasound, Water, Room Temp, 1-2 h | N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | 86 | [4] |
| 5 | 2-Amino-5-chloropyridine | Furfural, Cyclohexyl isocyanide | Ultrasound, Water, Room Temp, 1-2 h | 6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | 86 | [4] |
| 6 | 2-Aminopyridine | Phenacyl bromide | Copper silicate, Ethanol, Reflux, 30 min | 2-Phenylimidazo[1,2-a]pyridine | 92 | [5] |
| 7 | 2-Aminopyridine | 4-Nitrophenacyl bromide | Copper silicate, Ethanol, Reflux, 20 min | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 95 | [5] |
| 8 | 2-Aminopyridine | Benzaldehyde, Phenylacetylene | CuSO₄/TsOH, Toluene, 110°C, 12 h | 2,3-Diphenylimidazo[1,2-a]pyridine | 85 | [6] |
Experimental Protocols
Protocol 1: Tschitschibabin-type Synthesis of 2-Phenylimidazo[1,2-a]pyridines
This protocol describes a one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from a this compound derivative and an acetophenone using an ionic liquid as both a bromine source and a solvent.
Materials:
-
Substituted this compound (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (1.1 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
Procedure:
-
In a round-bottom flask, combine the this compound derivative, acetophenone, [Bmim]Br₃, and Na₂CO₃.
-
Heat the solvent-free reaction mixture at 100°C with stirring for 30-40 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Multicomponent Synthesis of 3-Aminoimidazo[1,2-a]pyridines (Groebke-Blackburn-Bienaymé Reaction)
This protocol details a one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines from a this compound, an aldehyde, and an isocyanide under ultrasound irradiation.[4]
Materials:
-
Substituted this compound (1.0 mmol)
-
Aldehyde (e.g., furfural) (1.0 mmol)
-
Isocyanide (e.g., cyclohexyl isocyanide) (1.0 mmol)
-
Water (5 mL)
Procedure:
-
To a flask, add the this compound derivative, aldehyde, and isocyanide in water.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting product can be purified by crystallization or column chromatography.
Application in Drug Development: Targeting the PDGFR Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR).[1][7] The PDGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[8] Its dysregulation is implicated in several diseases, including cancer and fibrosis.
The binding of a Platelet-Derived Growth Factor (PDGF) ligand to its receptor (PDGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the Ras-MAPK and PI3K pathways, which ultimately regulate gene transcription and cellular responses.[8]
Imidazo[1,2-a]pyridine-based inhibitors can competitively bind to the ATP-binding site of the PDGFR kinase domain, thereby blocking its activation and inhibiting downstream signaling. This mechanism of action makes them attractive candidates for the development of targeted cancer therapies.[9]
Below is a diagram illustrating the PDGFR signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine derivatives.
References
- 1. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: C-H Activation of 2-Anilinopyridine for Functionalization
Introduction
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, minimizing the need for pre-functionalized starting materials.[1][2] Anilines are particularly valuable substrates, as they are core motifs in numerous pharmaceuticals and biologically active compounds.[1] The 2-anilinopyridine scaffold is of special interest, where the pyridine ring acts as an effective directing group. The nitrogen atom of the pyridine ring coordinates to a transition metal catalyst, facilitating the selective activation and functionalization of the ortho-C-H bond on the aniline ring through the formation of a stable metallacyclic intermediate.[3][4] This chelation-assisted strategy enables a wide range of transformations, including arylation, alkylation, and amination, providing efficient access to complex molecular architectures relevant to drug development and material science.[3][5]
Application Notes: Metal-Catalyzed ortho-C-H Functionalization
The pyridyl group in this compound directs functionalization primarily to the ortho position of the aniline ring. Various transition metals, including Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru), are commonly employed to catalyze these transformations.
Palladium-Catalyzed C-H Arylation
Palladium catalysis is a cornerstone for C-H arylation, offering a direct method to form biaryl linkages, which are crucial structures in many pharmaceutical agents.[6] The reaction typically involves a Pd(II) catalyst, such as Pd(OAc)₂, and couples this compound derivatives with aryl halides or diaryliodonium salts.[6][7] The use of specific ligands can be crucial for achieving high chemoselectivity, preventing the competing N-arylation (Buchwald-Hartwig amination) product.[1][8]
General Reaction Scheme: Substrate: this compound Coupling Partner: Aryl Halide (Ar-X) or Diaryliodonium Salt ([Ar₂I]BF₄) Product: 2-(2-Arylanilino)pyridine
Logical Diagram: Directing Group Strategy
Caption: Chelation-assisted C-H activation of this compound.
Table 1: Summary of Palladium-Catalyzed C-H Arylation Conditions
| Catalyst (mol%) | Ligand/Additive | Base/Oxidant | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (5) | None | NaHCO₃ (1.2-2 equiv) | AcOH | 100 | 8-24 | [Ph₂I]BF₄ | 95 | [6] |
| Pd(OAc)₂ (10) | Phen (30) | Cs₂CO₃ (3 equiv) | DMF | 140 | 48 | Iodobenzene | 24 | [9] |
| [Pd(bipy-6-OH)Br(C₆F₅)] (complex) | None | None | DMA | 130 | 6 | p-CF₃C₆H₄I | >95 | [8] |
| PdCl₂ (10) | Phen (10) | K₃PO₄ / Ag₂CO₃ | DMA | N/A | N/A | Aryl Halide | N/A |[9] |
Rhodium-Catalyzed C-H Alkylation
Rhodium catalysts, particularly Rh(I) and Rh(III) complexes, are highly effective for the C-H alkylation of heterocycles using unactivated alkenes.[4][10][11] The reaction proceeds through a mechanism involving the formation of a metallacyclic intermediate, followed by olefin insertion and reductive elimination.[4] This method provides a direct route to introduce alkyl chains at the ortho-position of the aniline ring.
General Reaction Scheme: Substrate: this compound Coupling Partner: Alkene (e.g., 3,3-dimethylbutene) Product: 2-(2-Alkylanilino)pyridine
Table 2: Summary of Rhodium-Catalyzed C-H Alkylation Conditions
| Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Alkene Partner | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| [Cp*RhCl₂]₂ | None | AgSbF₆ | N/A | N/A | N/A | N-Boc imines | Good | [4] |
| [RhCl(coe)₂]₂ (1) | PCy₃ | Lutidinium·HCl | Toluene | 150 | 24 | 3,3-dimethylbutene | 91 | [10] |
| Rh(I) complexes | Picolinamide | None | N/A | N/A | N/A | Alkenes | N/A |[12] |
Ruthenium-Catalyzed C-H Amination
Ruthenium(II) catalysts have been successfully employed for C-H amination reactions, providing a direct synthesis of aminated arenes.[13][14] These reactions often utilize directing groups to achieve high regioselectivity. For this compound derivatives, the pyridyl moiety can direct the amination to the ortho-C-H bond using various amine sources, sometimes requiring an oxidant. This transformation is valuable for synthesizing molecules containing the synthetically important aniline scaffold with an adjacent amino group.
General Reaction Scheme: Substrate: this compound Derivative Amine Source: e.g., O-benzoyl hydroxylamines Product: 2-(2-Aminoanilino)pyridine Derivative
Table 3: Summary of Ruthenium-Catalyzed C-H Amination Conditions
| Catalyst | Amine Source | Additive/Oxidant | Solvent | Temp (°C) | Substrate Scope | Reference |
|---|---|---|---|---|---|---|
| Ru(II) complex | O-benzoyl hydroxylamines | None | N/A | RT | Arenes and Heterocycles | [13] |
| Cationic Ru(II)-pybox | Azides (e.g., Boc-N₃) | None | N/A | N/A | Allylic & Benzylic C-H | [15][16][17] |
| Ru(II) complex | 1,4,2-dioxazol-5-ones | AgSbF₆ / Ag₂CO₃ | N/A | N/A | N-aryl-2-pyrimidines |[5] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed ortho-C-H Arylation
This protocol is a representative procedure for the arylation of this compound with a diaryliodonium salt, adapted from literature.[6]
Materials:
-
This compound (1.0 equiv)
-
Diaryliodonium salt (e.g., [Ph₂I]BF₄, 1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)
-
Sodium Bicarbonate (NaHCO₃, 2.0 equiv)
-
Acetic Acid (AcOH)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound, the diaryliodonium salt, Pd(OAc)₂, and NaHCO₃.
-
Add acetic acid to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vial with a cap and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully neutralize the aqueous layer with a saturated solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated this compound.
Catalytic Cycle for Pd-Catalyzed Arylation
References
- 1. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Ortho C-H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2'-Bipyridin]-6(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rh(I)-catalyzed alkylation of quinolines and pyridines via C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ru(II)-catalyzed ortho-C-H amination of arenes and heteroarenes at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ruthenium-catalyzed C–H amination of aroylsilanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Enantioselective C-H amination using cationic ruthenium(II)-pybox catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Purification of 2-Anilinopyridine by Column Chromatography
Introduction
2-Anilinopyridine and its derivatives are prevalent structural motifs in medicinal chemistry and materials science. Following synthesis, purification is a critical step to isolate the target compound from unreacted starting materials, byproducts, and other impurities. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. In this protocol, silica gel, a polar adsorbent, serves as the stationary phase. A non-polar to moderately polar solvent system is used as the mobile phase (eluent). Compounds with higher polarity will have a stronger interaction with the silica gel and will thus elute more slowly, while less polar compounds will travel down the column more quickly. Due to the basic nature of the pyridine nitrogen, interactions with the acidic silanol groups on the silica surface can lead to peak tailing. The addition of a small amount of a basic modifier, such as triethylamine, to the eluent can mitigate these interactions and improve separation.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude this compound sample.
1. Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)[1]
-
n-Hexane (or heptane)
-
Ethyl acetate (EtOAc)
-
Triethylamine (TEA) (optional, for improved peak shape)
-
Dichloromethane (DCM) (for sample loading)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
2. Preparation of the Eluent
A common solvent system for the elution of moderately polar compounds like this compound is a mixture of hexane and ethyl acetate.[1][2] The optimal ratio should be determined by TLC analysis of the crude material.
-
Initial Eluent: Start with a low polarity mixture, for example, 10% Ethyl Acetate in Hexane (v/v).
-
Gradient Elution: Gradually increase the polarity of the eluent during the chromatography to elute compounds with increasing polarity. For example, a gradient from 10% to 30% Ethyl Acetate in Hexane may be effective.
-
Optional Modifier: To prevent peak tailing, 0.1-1% triethylamine (v/v) can be added to the eluent mixture.
3. Thin Layer Chromatography (TLC) Analysis
Before performing the column chromatography, it is crucial to determine the appropriate solvent system using TLC.
-
Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a test eluent system (e.g., 20% EtOAc in hexane).
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system will give the this compound spot an Rf value of approximately 0.2-0.4.
4. Column Packing
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
5. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
Rinse the container with a small amount of the initial eluent and add it to the column.
-
Once the sample has been loaded, carefully add the initial eluent to the top of the column.
6. Elution and Fraction Collection
-
Begin eluting the column with the chosen solvent system.
-
Collect the eluent in fractions using test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
If using a gradient, gradually increase the polarity of the eluent as the chromatography progresses.
7. Product Isolation
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and characterize the purified this compound using appropriate analytical techniques (e.g., NMR, melting point).
Data Presentation
The following table summarizes typical parameters for the column chromatography of this compound. These values should be optimized based on the specific reaction mixture.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polarity adsorbent.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (gradient) | A common solvent system for compounds of moderate polarity.[1][2] |
| Initial Eluent Ratio | 9:1 (Hexane:EtOAc) | Start with a low polarity to elute non-polar impurities. |
| Final Eluent Ratio | 7:3 (Hexane:EtOAc) | The final polarity will depend on the polarity of this compound and any closely eluting impurities. |
| Eluent Modifier | 0.1-1% Triethylamine (optional) | Added to reduce peak tailing by neutralizing acidic sites on the silica gel.[3] |
| TLC Rf of Product | ~0.3 in 8:2 (Hexane:EtOAc) | An ideal Rf value for good separation on a column. |
| Sample Loading | Dry loading or minimal solvent volume | Minimizes band broadening at the start of the chromatography. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Application Note: Scale-Up Synthesis of 2-Anilinopyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Anilinopyridine derivatives are a significant class of compounds in medicinal chemistry and materials science, frequently appearing as core structures in pharmaceuticals. Their synthesis is a critical step in the development of new drugs and functional materials. As research progresses from laboratory-scale discovery to preclinical and clinical development, the demand for larger quantities of these derivatives necessitates robust and scalable synthetic methods. This document provides detailed protocols and comparative data for the three primary methods used for the scale-up synthesis of 2-anilinopyridines: Buchwald-Hartwig Amination, Chan-Lam Coupling, and Nucleophilic Aromatic Substitution (SNA_r).
Key Synthetic Strategies for this compound Derivatives
The industrial preparation of this compound derivatives primarily relies on three well-established reaction types. The choice of method often depends on factors such as substrate scope, functional group tolerance, cost of reagents and catalysts, and reaction conditions.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (typically a 2-halopyridine) and an aniline. This method is highly versatile and accommodates a wide range of substrates.[1][2]
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling of an amine with an arylboronic acid.[3][4] This reaction is known for its often milder conditions, sometimes proceeding at room temperature in the presence of air.[3][5]
-
Nucleophilic Aromatic Substitution (SNA_r): The direct displacement of a leaving group (such as a halogen) on an electron-deficient pyridine ring by an amine nucleophile.[6][7] This method can be the most cost-effective as it may not require a metal catalyst, but it is typically limited to activated substrates.[7][8]
Diagram 1: General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives on a larger scale.
Caption: A generalized workflow for the scale-up synthesis of 2-anilinopyridines.
Buchwald-Hartwig Amination Protocol
This palladium-catalyzed C-N bond formation is one of the most reliable methods for synthesizing aryl amines.[1] Its broad functional group tolerance and applicability to various amines and aryl halides make it a powerful tool for drug development.[1][2]
Experimental Protocol: General Procedure for Kilogram-Scale Synthesis
-
Vessel Preparation: A suitable glass-lined or stainless steel reactor is rendered inert by purging with nitrogen or argon.
-
Reagent Charging: To the reactor, add the 2-halopyridine (1.0 eq.), the aniline derivative (1.1-1.5 eq.), a suitable base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄; 1.4-2.0 eq.), and a phosphine ligand (e.g., Xantphos, BINAP; 1-10 mol %).[9]
-
Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene, dioxane, THF) to the reactor.
-
Catalyst Introduction: Add the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂; 0.5-5 mol %) to the mixture.
-
Reaction Execution: Heat the mixture with stirring to the target temperature (typically 80-110 °C) and monitor the reaction progress by LC-MS or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with water or aqueous ammonium chloride.
-
Extraction: Dilute with a suitable organic solvent (e.g., ethyl acetate, DCM) and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) or by slurry in a non-polar solvent to remove catalyst residues. For high-purity requirements, column chromatography may be necessary.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos (5/10) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | Good to Excellent | [9] |
| 2 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / Ligand | NaOt-Bu (1.4) | Toluene | 100 | - | - | [10] |
| 3 | 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ / Ligand 1 (2/8) | NaOt-Bu (1.4) | Toluene | 100 | - | 98 | [11] |
| 4 | 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos (1/4) | NaOt-Bu (1.4) | Toluene | 70 | - | 99 | [11] |
Chan-Lam Coupling Protocol
The Chan-Lam coupling offers an alternative C-N bond formation using copper catalysts, which are generally less expensive than palladium.[5] The reaction often proceeds under milder conditions and can be advantageous when working with substrates incompatible with palladium catalysis.[3]
Experimental Protocol: General Procedure
-
Vessel Preparation: A reactor is charged with the arylboronic acid (1.0 eq.), the 2-aminopyridine derivative (1.0-1.2 eq.), and a copper source (e.g., Cu(OAc)₂, CuSO₄; 10 mol % to stoichiometric).
-
Solvent and Base Addition: A suitable solvent (e.g., methanol, DCM, toluene) is added, followed by a base if required (e.g., pyridine, Et₃N). In many cases, the reaction can be run in the presence of air.[3]
-
Reaction Execution: The mixture is stirred at room temperature or heated (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is filtered (if heterogeneous) and the solvent is removed under reduced pressure.
-
Extraction: The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the N-arylpyridin-2-amine.[4]
Data Presentation: Chan-Lam Coupling
| Entry | Boronic Acid | Amine | Copper Source (mol%) | Additive | Solvent | Temp | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 2-Aminopyridine | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 48 | Good | [4] |
| 2 | Arylboronic acids | Anilines | Cu(OAc)₂ | Myristic Acid | - | - | - | Good | [3] |
| 3 | Arylboronic acids | Anilines | Cu(II) Catalyst | - | - | RT (Visible Light) | - | - | [12] |
Nucleophilic Aromatic Substitution (SNA_r) Protocol
SNA_r is a powerful, often catalyst-free method for synthesizing 2-anilinopyridines, particularly when the pyridine ring is activated by electron-withdrawing groups.[13] The reaction involves the direct attack of the amine nucleophile on the pyridine ring, displacing a halide or other suitable leaving group.[6]
Experimental Protocol: General Procedure for Larger Scale
-
Reagent Charging: A reactor is charged with the activated 2-halopyridine (1.0 eq.) and a suitable solvent (e.g., DMSO, NMP, or neat amine).
-
Amine Addition: The aniline derivative (2.0-4.0 eq.) is added to the reactor.[14] A non-nucleophilic base (e.g., K₂CO₃, DIPEA) may be added if the amine is used as its salt.
-
Reaction Execution: The reaction mixture is heated (50-150 °C) with stirring. Progress is monitored by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is quenched by pouring it into a large volume of water or ice-water, often resulting in the precipitation of the product.
-
Isolation and Purification: The solid product is collected by filtration, washed extensively with water to remove excess amine and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[15]
Data Presentation: Nucleophilic Aromatic Substitution (SNA_r)
| Entry | Pyridine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridinium salt | Primary/Secondary Amines | - | Neat Amine | 50 | 48 | 40-95 | [14] |
| 2 | 4-Chloro-2-morpholinoquinoline | Aniline | - | Ethanol | Reflux | Overnight | - | [15] |
| 3 | 2-Halopyridinium salt | Thiol | K₂CO₃ | Acetonitrile | RT | - | - | [16] |
Diagram 2: Comparison of Synthetic Routes
This diagram outlines the primary synthetic transformations for producing this compound.
Caption: Key retrosynthetic pathways to this compound derivatives.
Scale-Up Considerations and Method Selection
-
Cost: SNA_r is often the most economical route as it can avoid expensive metal catalysts and ligands. Chan-Lam coupling (copper) is generally cheaper than Buchwald-Hartwig (palladium).
-
Substrate Scope: Buchwald-Hartwig amination offers the broadest substrate scope and functional group tolerance, making it a go-to method for complex molecules despite the cost of palladium.[2]
-
Reaction Conditions: Chan-Lam couplings and SNA_r reactions can sometimes be run under milder conditions than the high temperatures often required for Buchwald-Hartwig aminations.[3][14]
-
Safety and Process: For scale-up, the use of strong, air-sensitive bases like NaOt-Bu (common in Buchwald-Hartwig) requires careful handling under inert conditions. Reactions that can be run in air, like many Chan-Lam couplings, simplify the process.
-
Purity and Metal Contamination: A significant challenge in pharmaceutical applications is the removal of residual metal catalysts (Pd, Cu) to meet regulatory limits (ppm levels). Catalyst-free SNA_r reactions circumvent this issue entirely. For catalyzed reactions, purification steps must be robust enough to ensure the final active pharmaceutical ingredient (API) is free of metal contaminants.
Conclusion
The synthesis of this compound derivatives on a large scale can be effectively achieved through several robust methods. The choice between Buchwald-Hartwig amination, Chan-Lam coupling, and Nucleophilic Aromatic Substitution depends on a careful evaluation of substrate compatibility, process economics, and scalability. For complex, functionalized targets, the versatility of the Buchwald-Hartwig reaction is often indispensable. For simpler, activated systems, SNA_r provides a highly efficient and cost-effective pathway. The Chan-Lam coupling serves as a valuable intermediate, offering mild conditions and a less expensive catalyst system. Proper process development and optimization are critical to ensure a safe, efficient, and high-purity synthesis suitable for industrial production.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of 2-Chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of 2-chloropyridine is resulting in low to no yield. What are the common causes and what should I investigate first?
Low or no conversion in the amination of 2-chloropyridine is a frequent challenge, primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.[1]
Initial troubleshooting should focus on the following areas:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source, such as Pd(OAc)₂, is active. Consider using a pre-catalyst, like a G3 or G4 palladacycle, which can form the active Pd(0) species more cleanly and efficiently.[2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective.[2] Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[2]
-
Catalyst Loading: For challenging substrates like 2-chloropyridine, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[2]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the difficult oxidative addition step.[2]
-
Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[2]
-
Solvent Purity: Use dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[2] Water and oxygen can interfere with the catalytic cycle.
-
-
Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective base.[2] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[2]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) as a side product. How can this be minimized?
Hydrodehalogenation is a common side reaction where the 2-chloropyridine is reduced instead of aminated.[2] This side reaction is often competitive with the desired C-N bond formation.
Strategies to suppress hydrodehalogenation include:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands that accelerate the rate of reductive elimination to form the desired product can minimize hydrodehalogenation.[2]
-
Base Purity: Ensure the base is anhydrous and of high purity. Traces of moisture or hydroxide in the base can promote hydrodehalogenation.[2]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to favor the amination pathway.[2]
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
Q3: I am using a dichloropyridine and want to achieve regioselective amination at the 2-position. How can I control the selectivity?
Achieving regioselectivity with dichloropyridines can be challenging. Generally, the chlorine at the 2-position of the pyridine ring is more activated towards oxidative addition than a chlorine at the 4-position due to electronic effects from the ring nitrogen.[2]
Factors influencing regioselectivity include:
-
Catalyst Control: The choice of catalyst and ligand can significantly influence the site of the reaction. For instance, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position with high selectivity.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the more reactive site.[2] It is possible to achieve a highly regioselective amination at the C-2 position, allowing for subsequent functionalization at the C-4 position at a higher temperature.[2]
Q4: My starting materials, catalyst, or base are not dissolving well in the reaction solvent. What are my options?
Insolubility of reaction components is a common cause of poor reaction performance.
-
Solvent Screening: While toluene and 1,4-dioxane are common, other solvents like CPME, t-AmOH, or DMF can be effective.[2] For inorganic bases with poor solubility in non-polar solvents (e.g., Cs₂CO₃ or K₃PO₄ in toluene), a more polar solvent or a solvent mixture may be necessary.[2]
-
Agitation: For heterogeneous mixtures, ensure vigorous stirring to prevent the settling of dense inorganic bases, which would limit their availability.[2]
-
Homogeneous Bases: In some cases, soluble organic bases like DBU can be employed, although they are generally less effective than strong inorganic bases.[2]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination of 2-chloropyridine.
Data on Reaction Parameters
Table 1: Comparison of Common Ligands
| Ligand Class | Examples | Key Characteristics | Suitability for 2-Chloropyridine |
| Biarylphosphines | XPhos, RuPhos, BrettPhos | Bulky and electron-rich, promote fast reductive elimination. | Generally effective for activating C-Cl bonds. |
| Ferrocene-based | Josiphos | Robust and effective for a range of substrates. | Can be a good choice for challenging couplings. |
| Carbene Ligands | IPr, SImes | Strong electron donors, can be highly active. | Often require specific optimization. |
| Bidentate Ligands | Xantphos | Can offer high selectivity in certain applications.[3] | Useful for controlling regioselectivity.[3] |
Table 2: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| NaOtBu | ~19 | High reactivity, often leads to faster reactions and lower catalyst loadings.[2] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[4] |
| Cs₂CO₃ | ~10.3 | Good functional group tolerance.[4] | More expensive, can be difficult to stir on a large scale.[4] |
| K₃PO₄ | ~12.3 | Good functional group tolerance, economically attractive.[4] | May require higher catalyst loadings and longer reaction times.[4] |
| LHMDS | ~26 | Useful for low-temperature aminations and with protic functional groups.[4] | Air-sensitive solid, can be incompatible with some functional groups at elevated temperatures.[4] |
Table 3: Comparison of Common Solvents
| Solvent | Boiling Point (°C) | Characteristics | Considerations |
| Toluene | 111 | Standard non-polar solvent, good for a wide range of temperatures. | Poor solubility for some inorganic bases. |
| 1,4-Dioxane | 101 | Polar aprotic solvent, often a good choice. | Peroxide formation risk, should be used with caution. |
| THF | 66 | Lower boiling point, may require sealed-tube reactions for higher temperatures. | Generally a good solvent for organometallic reactions. |
| DMF | 153 | Polar aprotic solvent, can improve solubility of reagents. | Can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction. |
| t-AmOH | 102 | Polar protic solvent, can be effective in some cases. | Can participate in side reactions if not carefully controlled. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2-Chloropyridine
This protocol is a general guideline and may require optimization for specific substrates and amines.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).
-
Add the 2-chloropyridine and the amine to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Buchwald-Hartwig Amination
References
Technical Support Center: Synthesis of 2-Anilinopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of 2-anilinopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound are transition-metal catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). Key methods include:
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed reaction coupling an aniline with a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine).[1][2] This method is favored for its broad substrate scope and functional group tolerance.[2]
-
Ullmann Condensation: A copper-catalyzed reaction, which is an older method but still in use. It typically requires higher temperatures and stoichiometric amounts of copper.[3]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the direct reaction of aniline with an activated pyridine ring (e.g., 2-chloropyridine) and can be promoted by microwave irradiation.[4][5]
Q2: My this compound synthesis is resulting in a low yield. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors, depending on the synthetic route. Common causes include:
-
For Buchwald-Hartwig Amination:
-
Catalyst poisoning or decomposition: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] The catalyst can also decompose, often indicated by the formation of palladium black.
-
Inadequate inert atmosphere: Palladium catalysts are sensitive to oxygen.
-
Poor quality of reagents: Impure starting materials or solvents can introduce contaminants that interfere with the reaction.[6]
-
-
For Ullmann Condensation:
-
Harsh reaction conditions: High temperatures can lead to tar formation and decomposition of starting materials or products.[3]
-
Reagent insolubility: Poor solubility of reactants in the chosen solvent can hinder the reaction.
-
-
For SNAr:
-
Insufficient activation of the pyridine ring: The pyridine ring needs to be sufficiently electron-deficient for the nucleophilic attack by aniline.
-
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[7]
-
Q3: I am observing unexpected side products in my reaction. What could they be?
A3: Side products are a common issue. Depending on the synthesis method, you might encounter:
-
Buchwald-Hartwig Amination:
-
Hydrodehalogenation: The starting 2-halopyridine is reduced to pyridine. This can occur as a competing side reaction to the desired C-N bond formation.[1]
-
Homocoupling: Dimerization of the starting aniline or 2-halopyridine.
-
-
Ullmann Condensation:
-
Dimerization of the aromatic nucleus: The copper catalyst can promote the coupling of two molecules of the 2-halopyridine.
-
Tar formation: A complex mixture of decomposition products due to high reaction temperatures.[3]
-
-
SNAr:
-
Formation of isomers: If there are other reactive sites on the pyridine ring, isomeric anilinopyridines might be formed.
-
Polyanilation: Reaction of the product with another molecule of aniline, though less common.
-
Q4: How can I purify my this compound product effectively?
A4: Purification of this compound can be challenging due to its basicity. Common techniques include:
-
Column Chromatography: Silica gel chromatography is a standard method. To avoid tailing of the basic product, a small amount of a basic modifier like triethylamine can be added to the eluent.[6]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6]
-
Acid-Base Extraction: The basicity of the aniline and pyridine nitrogens can be utilized. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the product into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[8]
Troubleshooting Guide
Problem 1: Low or No Product Formation in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction, starting materials consumed slowly | Catalyst poisoning or inactivity | * Ensure a strictly inert atmosphere (use a glovebox or Schlenk line).[9] * Use freshly opened, high-purity catalyst and ligand. * Consider using a pre-catalyst that is more resistant to deactivation. |
| Formation of palladium black | Catalyst decomposition | * Lower the reaction temperature. * Ensure proper ligand-to-metal ratio. Bulky, electron-rich ligands can stabilize the catalyst.[10] |
| Reaction starts but does not go to completion | Insufficient base or base insolubility | * Use a stronger base (e.g., NaOt-Bu, K3PO4). * Choose a solvent in which the base is more soluble. |
| Significant amount of hydrodehalogenated starting material | β-hydride elimination is competing with reductive elimination | * Choose a ligand that promotes reductive elimination (e.g., bulky biaryl phosphine ligands).[1][2] |
Problem 2: Tar Formation and Low Yield in Ullmann Condensation
| Symptom | Possible Cause | Troubleshooting Steps |
| Dark, viscous reaction mixture with low product recovery | High reaction temperature leading to decomposition | * Lower the reaction temperature and extend the reaction time. * Consider using a more modern, ligand-assisted copper-catalyzed method that allows for milder conditions.[3] |
| Incomplete reaction | Poor solubility of reactants | * Screen different high-boiling polar solvents (e.g., DMF, NMP, xylene). |
| Dimerization of starting materials | Copper-catalyzed homocoupling | * In some cases, running the reaction without a copper catalyst, if the SNAr pathway is feasible, can prevent this side reaction. |
Data Presentation
Table 1: Comparison of Catalyst/Ligand Systems for Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 12 | 85 | [11] |
| Pd(OAc)₂ (2) | X-Phos (4) | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [10] |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 110 | - | High | [10] |
Table 2: Effect of Solvent on Ullmann Condensation Yield
| Solvent | Temperature (°C) | Yield (%) | Observations |
| n-Amyl alcohol | Reflux | Moderate | Good solubility of reagents |
| Xylene | Reflux | High | Product precipitates, easy isolation |
| DMF | Reflux | Very Low | No product observed |
| Pyridine | Reflux | Very Low | No product observed |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline
Materials:
-
2-Bromopyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).[10]
-
Add anhydrous, degassed toluene to the flask.
-
Add 2-bromopyridine (1.0 equiv) and aniline (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[10]
Protocol 2: Microwave-Assisted SNAr Synthesis of this compound
Materials:
-
2-Chloropyridine
-
Aniline
-
Ethanol
Procedure:
-
In a microwave-safe reaction vial, combine 2-chloropyridine (1.0 mmol) and aniline (1.2 mmol) in ethanol (4 mL).[4]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 10 minutes with magnetic stirring.[4]
-
After cooling, take up the solid residue in dichloromethane (30 mL).
-
Wash the organic solution with 0.25 M Na₂CO₃ (2 x 20 mL) and dry over Na₂SO₄.[4]
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Key side reactions in the Buchwald-Hartwig synthesis of this compound.
Caption: A systematic workflow for troubleshooting low yields in this compound synthesis.
Caption: Factors influencing regioselectivity in the SNAr synthesis of substituted anilinopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-Anilinopyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-anilinopyridine. The content is designed to address specific experimental issues with practical solutions, supported by data and detailed protocols.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound via Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction of 2-chloropyridine with aniline is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1]
-
Catalyst Loading: For challenging chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]
-
Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene, 1,4-dioxane, and THF.[1]
-
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[1]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated. This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Use ligands that promote rapid reductive elimination. Electron-rich and sterically hindered ligands can accelerate the desired C-N bond formation.
-
Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[1]
Q3: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity is a significant challenge. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 4-position.[1]
Factors Influencing Regioselectivity:
-
Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions electron-deficient and more susceptible to reaction.[1]
-
Catalyst Control: The choice of catalyst and ligand can strongly influence the site of reaction. For example, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position with selectivities as high as 50:1.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, favoring the more reactive site. A highly regioselective amination at the C-2 position of 2,4-dichloropyridine can be achieved, allowing for subsequent functionalization at the C-4 position at a higher temperature.
Ullmann Condensation
Q1: My Ullmann reaction for this compound synthesis is giving a low yield and forming a lot of tar. What can I do to improve it?
The Ullmann condensation traditionally requires harsh reaction conditions, which can lead to low yields and byproduct formation.
Optimization Strategies:
-
Solvent Choice: High-boiling polar solvents like DMF, DMSO, or NMP are commonly used. However, in some cases, using a less polar solvent like xylene or even running the reaction neat can reduce tar formation.
-
Catalyst: While traditional Ullmann reactions use stoichiometric copper powder, modern protocols often employ catalytic amounts of copper(I) salts (e.g., CuI) with a ligand. The use of ligands like 1,10-phenanthroline or amino acids can improve catalyst turnover and reduce reaction temperatures.
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common. The use of a soluble organic base might be beneficial in some cases.
-
Temperature Control: Carefully controlling the reaction temperature is crucial. While high temperatures are often necessary, excessive heat can lead to decomposition and tar formation. Stepwise heating or finding the minimum effective temperature can improve the outcome.
-
Microwave Irradiation: Microwave-assisted Ullmann condensation can significantly reduce reaction times and improve yields, often under solvent-free conditions.[2]
Nucleophilic Aromatic Substitution (SNAr)
Q1: The SNAr reaction between 2-chloropyridine and aniline is very slow and gives a poor yield. How can I accelerate the reaction?
2-Chloropyridine is not highly activated towards SNAr. To achieve reasonable yields and reaction times, optimization is necessary.
Methods to Enhance Reactivity:
-
Leaving Group: If possible, switch to a better leaving group. 2-Fluoropyridine is significantly more reactive towards SNAr than 2-chloropyridine.
-
Solvent: Polar aprotic solvents like DMSO or DMF are generally preferred as they can stabilize the Meisenheimer complex intermediate.
-
Temperature: Increasing the reaction temperature is a common strategy to increase the reaction rate. Microwave heating can be particularly effective.
-
Base: The addition of a non-nucleophilic base like K₂CO₃ or DIPEA can facilitate the reaction by deprotonating the aniline, increasing its nucleophilicity.
-
Activation of Pyridine Ring: In some cases, the pyridine ring can be activated by N-oxidation or by forming a pyridinium salt, which significantly increases the electrophilicity of the C2 position.
Frequently Asked Questions (FAQs)
Q1: Which is the best method for synthesizing this compound?
The "best" method depends on several factors including the scale of the reaction, available starting materials, functional group tolerance, and desired purity.
-
Buchwald-Hartwig Amination: Generally offers high yields, broad substrate scope, and milder conditions compared to the Ullmann condensation. It is often the method of choice in medicinal chemistry.
-
Ullmann Condensation: A classic method that can be effective, especially for large-scale synthesis where cost is a major factor. However, it often requires harsh conditions.
-
SNAr Reaction: Can be a simple and cost-effective method if a highly activated pyridine substrate (like 2-fluoropyridine) is used. For less activated substrates like 2-chloropyridine, it can be challenging.
Q2: How can I purify this compound from the reaction mixture?
The purification strategy depends on the impurities present.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying this compound. A gradient of ethyl acetate in hexanes is typically effective.
-
Acid-Base Extraction: Since this compound is basic, it can be extracted into an acidic aqueous solution (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. This is a good method to remove non-basic starting materials and byproducts.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Q3: What are the common side products in the synthesis of this compound?
-
Hydrodehalogenation: In Buchwald-Hartwig reactions, the starting aryl halide can be reduced to the corresponding arene.[1]
-
Homocoupling: Both Buchwald-Hartwig and Ullmann reactions can lead to the formation of biphenyl or bipyridyl side products.
-
Diarylation: Reaction of the product with another equivalent of the aryl halide can occur, especially if the product amine is more reactive than the starting aniline.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of 2-Halopyridines with Anilines
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 85 | [3] |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 18 | 78 | Fictionalized Data |
| 3 | 2-Bromopyridine | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₃PO₄ (2) | t-BuOH | 80 | 24 | 92 | Fictionalized Data |
| 4 | 2-Chloropyridine | XPhos Pd G3 (2) | - | K₂CO₃ (2) | Toluene | 110 | 16 | 65 | Fictionalized Data |
Table 2: Optimization of Ullmann Condensation for this compound Synthesis
| Entry | Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cu powder (stoic.) | None | K₂CO₃ | NMP | 180 | 24 | 45 | Fictionalized Data |
| 2 | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 140 | 12 | 75 | Fictionalized Data |
| 3 | CuI (20 mol%) | L-Proline | K₂CO₃ | DMSO | 120 | 18 | 68 | Fictionalized Data |
| 4 | Cu₂O (5 mol%) | None | K₃PO₄ | Pyridine | 150 | 10 | 82 | Fictionalized Data |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline
-
Reagent Preparation:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
-
Reaction Setup:
-
To the Schlenk tube, add 2-chloropyridine (1.0 mmol) and aniline (1.2 mmol) under a positive pressure of argon.
-
Add 5 mL of anhydrous, degassed toluene via syringe.
-
-
Reaction Execution:
-
The Schlenk tube is sealed and the reaction mixture is heated to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford this compound.
-
Protocol 2: Microwave-Assisted Ullmann Condensation of 2-Chloropyridine with Aniline
-
Reagent Preparation:
-
In a 10 mL microwave reaction vial, combine 2-chloropyridine (1.0 mmol), aniline (1.5 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
-
Reaction Setup:
-
Add a magnetic stir bar to the vial and seal it with a snap cap.
-
-
Reaction Execution:
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 150 °C for 30 minutes with stirring.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and water (15 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography.
-
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed 2-Anilinopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the synthesis of 2-anilinopyridines via palladium-catalyzed C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the palladium-catalyzed synthesis of 2-anilinopyridine?
A1: Low yields are frequently a result of catalyst deactivation or poisoning. The primary culprits include:
-
Coordination of Nitrogen-Containing Molecules: The nitrogen atom in the 2-halopyridine starting material, the this compound product, or even certain solvents can coordinate strongly to the palladium center, inhibiting its catalytic activity. This is a particularly common issue in the synthesis of pyridyl-containing compounds.
-
Impurities in Reagents and Solvents: Trace amounts of sulfur compounds, halides, or other nitrogen-containing heterocycles in the starting materials or solvents can act as potent catalyst poisons.
-
Presence of Oxygen: Inadequate inert atmosphere techniques can lead to the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.
-
Catalyst Agglomeration: At elevated temperatures or high catalyst concentrations, the palladium nanoparticles can aggregate, forming less active palladium black.
-
Suboptimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can lead to catalyst decomposition or favor side reactions.
Q2: How can I visually identify catalyst deactivation in my reaction?
A2: Visual inspection of the reaction mixture can provide initial clues:
-
Formation of Palladium Black: The appearance of a black precipitate is a strong indicator of catalyst agglomeration and deactivation. A healthy reaction mixture is typically a homogeneous solution with a color ranging from yellow to reddish-brown.
-
No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it may indicate that the active catalytic species has not formed or has been immediately poisoned.
-
Reaction Stalling: If monitoring the reaction (e.g., by TLC or LC-MS) shows initial product formation that ceases over time, it suggests gradual catalyst deactivation.
Q3: Which ligands are most effective at preventing catalyst poisoning in this compound synthesis?
A3: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are generally the most effective for mitigating catalyst poisoning by pyridine-containing substrates. These ligands stabilize the palladium center and promote the desired catalytic turnover, outcompeting the poisoning process. Commonly successful ligands include XPhos, RuPhos, and SPhos.
Q4: Can the this compound product itself poison the catalyst?
A4: Yes, product inhibition is a known issue. The nitrogen atom of the this compound product can coordinate to the palladium catalyst, slowing down or halting the catalytic cycle. The use of sterically hindered ligands can help to minimize this effect by creating a crowded environment around the palladium center that disfavors product coordination.
Q5: Are there any specific recommendations for the palladium precursor?
A5: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. In the presence of strongly coordinating heterocycles, using a Pd(0) precursor, such as Pd₂(dba)₃, may be advantageous as it can bypass potential inhibition during the reduction step. Pre-catalysts, which are designed to generate the active LPd(0) species more cleanly and efficiently upon exposure to a base, are often a reliable choice.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in your this compound synthesis.
Step 1: Analyze the Reaction Mixture
-
Action: Carefully observe the reaction mixture for any visual signs of catalyst deactivation as described in FAQ Q2.
-
Action: Take a sample of the reaction mixture and analyze it by LC-MS or GC-MS to identify the components.
-
Observation: Significant amount of unreacted starting materials.
-
Possible Cause: Catalyst poisoning or low catalyst activity.
-
-
Observation: Presence of dehalogenated starting material (pyridine instead of 2-halopyridine).
-
Possible Cause: A side reaction is occurring, possibly promoted by certain bases or impurities.
-
-
Step 2: Isolate the Cause of Catalyst Inactivity
-
Action: If catalyst poisoning is suspected, perform a control experiment using high-purity reagents and freshly distilled, degassed solvents. If the yield improves significantly, reagent contamination is the likely cause.
-
Action: If product inhibition is suspected, monitor the initial reaction rate. A rapid decrease in the rate of product formation after an initial burst of activity points towards product poisoning.
Step 3: Implement Solutions
-
If Reagent Contamination is Suspected:
-
Purify all starting materials (e.g., recrystallization of solids, distillation of liquids).
-
Use anhydrous, degassed solvents.
-
If sulfur poisoning is suspected, consider using a scavenger for sulfur-containing impurities.
-
-
If Catalyst Poisoning by Substrate/Product is Suspected:
-
Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, RuPhos).
-
Consider using a lower reaction temperature and a longer reaction time to minimize catalyst decomposition.
-
Ensure a robust inert atmosphere is maintained throughout the reaction.
-
-
If Catalyst Decomposition is Observed (Palladium Black):
-
Lower the reaction temperature.
-
Ensure the ligand-to-palladium ratio is optimal to stabilize the catalyst.
-
Consider using a pre-catalyst for more controlled generation of the active species.
-
Guide 2: Catalyst Regeneration for Re-use
For heterogeneous catalysts like palladium on carbon (Pd/C), regeneration can be a cost-effective option. This guide provides a general procedure for regenerating a Pd/C catalyst poisoned by nitrogen-containing compounds.
Step 1: Catalyst Recovery
-
Action: After the reaction, separate the spent catalyst from the reaction mixture by filtration.
-
Action: Wash the recovered catalyst thoroughly with a solvent that dissolves the product and any remaining reactants (e.g., methanol, ethanol).
Step 2: Washing and Neutralization
-
Action: Wash the catalyst multiple times with deionized water and centrifuge or filter between washes.
-
Action: To remove strongly adsorbed nitrogen-containing impurities, wash the catalyst with an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate.
Step 3: Reduction (if necessary)
-
Action: If the catalyst has been oxidized, a reduction step may be necessary. This can be achieved by treating the catalyst with a reducing agent like hydrazine hydrate in a suitable solvent.
Step 4: Final Washing and Drying
-
Action: After the treatment, wash the catalyst again with deionized water until the washings are neutral.
-
Action: Finally, wash the catalyst with methanol to remove water and dry it under vacuum.
Data Presentation
The following tables provide illustrative data on the impact of various factors on the yield of this compound synthesis. Note: This data is representative and may not directly correspond to all specific reaction conditions.
Table 1: Effect of Common Impurities on Reaction Yield
| Impurity | Concentration (mol%) | Representative Yield (%) |
| None (Control) | 0 | 95 |
| Thiophenol | 1 | 15 |
| Pyridine | 10 | 60 |
| Water | 100 | 85 |
Table 2: Comparison of Different Ligands on Reaction Yield
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| PPh₃ | 2 | NaOtBu | Toluene | 100 | 30 |
| BINAP | 2 | NaOtBu | Toluene | 100 | 65 |
| XPhos | 1 | NaOtBu | Toluene | 100 | 92 |
| RuPhos | 1 | K₂CO₃ | Dioxane | 110 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed this compound Synthesis
This protocol provides a starting point for the synthesis of this compound. Optimization of the ligand, base, solvent, and temperature may be required for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-halopyridine (1.0 mmol), aniline (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.02 mmol) in the reaction solvent (e.g., toluene, 3 mL).
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants via syringe.
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Control Experiment to Test for Catalyst Poisoning
This protocol helps determine if impurities in the starting materials are poisoning the catalyst.
-
Baseline Reaction: Perform the this compound synthesis using your standard reagents and solvents as described in Protocol 1. Record the yield.
-
High-Purity Reaction: Repeat the synthesis under identical conditions, but with the following modifications:
-
Use highly purified 2-halopyridine and aniline (e.g., recrystallized or freshly distilled).
-
Use anhydrous, degassed, high-purity solvent.
-
Ensure all glassware is rigorously dried and the inert atmosphere is strictly maintained.
-
-
Comparison: Compare the yield of the high-purity reaction to the baseline reaction. A significant increase in yield in the high-purity reaction strongly suggests that impurities in your standard reagents or solvents are poisoning the catalyst.
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: Mechanism of catalyst poisoning by coordination of inhibitory species.
Caption: A logical workflow for troubleshooting low yields.
Technical Support Center: Purification of 2-Anilinopyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-anilinopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities largely depend on the specific synthetic route but often include unreacted starting materials (e.g., 2-aminopyridine, anilines), reagents, and by-products from side reactions.[1] In many syntheses, residual starting materials and isomers with very similar physical properties are the primary contaminants, making purification challenging.[1] Water can also be a frequent impurity.[1]
Q2: My purified this compound derivative is a colored oil or solid (e.g., yellow to brown), but the literature suggests it should be colorless. What is the cause?
A2: Discoloration often indicates the presence of trace impurities or degradation products.[1] Pyridine derivatives can be sensitive to prolonged exposure to air and light, which may lead to the formation of colored by-products.[1] It is recommended to analyze the product's purity using methods like HPLC, GC-MS, or NMR spectroscopy to identify potential contaminants.[1]
Q3: Which purification technique is generally the most effective for this compound derivatives?
A3: The optimal method depends on the properties of your specific derivative and the nature of the impurities.
-
Acid-Base Extraction is highly effective for separating the basic this compound product from neutral or acidic impurities.[1][2]
-
Column Chromatography is versatile for separating compounds with different polarities but can be challenging due to the basicity of the pyridine ring interacting with silica gel.[3][4]
-
Recrystallization is an excellent choice for obtaining high-purity solid products, provided a suitable solvent can be identified.[1][5]
Below is a decision-making flowchart to help select an initial purification strategy.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide 1: Acid-Base Extraction
This method leverages the basicity of the pyridine nitrogen to separate the desired product from non-basic impurities.
Caption: General workflow for purification via acid-base extraction.
Common Problems & Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of product | - Product has some solubility in the aqueous layer even in its neutral form.[1]- Insufficient back-extraction. | - Perform multiple extractions (e.g., 3x) with fresh organic solvent to maximize recovery.[1]- Ensure the aqueous layer is sufficiently basic (pH > 8) during back-extraction. |
| Emulsion formation | - Vigorous shaking.- Presence of fine solid particulates. | - Add brine (saturated NaCl solution) to help break the emulsion.[1][2]- Allow the mixture to stand undisturbed for a longer period.[2]- If particulates are present, filter the crude mixture before extraction.[3] |
| Product still contains basic impurities (e.g., 2-aminopyridine) | - Incomplete protonation during the acid wash. | - Perform a second acid wash.[2]- Ensure the acid is of sufficient concentration and volume. |
| Product is acid-sensitive | - Degradation upon contact with strong acid (e.g., HCl). | - Use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute citric acid solution.[2] |
Experimental Protocol: Acid-Base Extraction
-
Dissolution : Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acid Wash : Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic this compound derivative will move to the aqueous layer as its protonated salt.
-
Layer Separation : Separate the two layers. The organic layer contains neutral and acidic impurities and can be discarded.
-
Neutralization : Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is greater than 8. The product should precipitate or form an oil.
-
Back-Extraction : Extract the neutralized aqueous layer multiple times with fresh portions of an organic solvent.
-
Drying and Concentration : Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[2]
Troubleshooting Guide 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on polarity. However, the basic nature of the pyridine nitrogen can lead to challenges.
Q: Why do my this compound derivatives show significant peak tailing on silica gel columns?
A: Peak tailing is a common issue for basic compounds like pyridines.[4] It is primarily caused by strong, non-ideal interactions between the basic nitrogen atom and acidic residual silanol groups (Si-OH) on the surface of the silica gel.[4] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the eluted peak.[4]
Caption: Troubleshooting workflow for peak tailing in column chromatography.
Common Problems & Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation (co-elution) | - Inappropriate eluent system.- Column overloading. | - Optimize the eluent system using Thin-Layer Chromatography (TLC) first.[3]- Reduce the amount of crude material loaded onto the column.[1][3] |
| Compound streaks or doesn't move from the origin | - Eluent is not polar enough.- Strong adsorption to silica due to basicity. | - Gradually increase the polarity of the eluent.- Add a basic modifier like triethylamine (0.5-1%) to the eluent to reduce strong interactions with silica.[3] |
| Low recovery of product | - Irreversible binding to the stationary phase.- Product degradation on acidic silica. | - Deactivate the silica gel with a base like triethylamine before use.[6]- Switch to a more inert stationary phase like neutral alumina or consider reverse-phase chromatography.[4] |
Experimental Protocol: Column Chromatography with Basic Modifier
-
Slurry Preparation : Prepare a slurry of silica gel in the initial, least polar eluent. Add a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia (e.g., 0.5-1% v/v), to the eluent.
-
Column Packing : Pack the column with the prepared slurry.
-
Sample Loading : Dissolve the crude product in a minimum amount of the chromatography solvent and load it onto the column.
-
Elution : Begin eluting with the starting solvent mixture. The competing base (TEA) will interact with the acidic silanol sites, allowing the this compound derivative to elute with improved peak shape.[4]
-
Gradient (Optional) : Gradually increase the polarity of the eluent to elute compounds with stronger binding.
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent (and volatile TEA) under reduced pressure.
Troubleshooting Guide 3: Recrystallization
Recrystallization is an effective final purification step for solid compounds to achieve high purity.
Q: My this compound derivative "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution is too concentrated : Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling.[1]
-
Cooling is too rapid : Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling favors precipitation over crystallization.[1]
-
Inappropriate solvent : The chosen solvent may not be suitable. A systematic solvent screen is recommended.
Common Problems & Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Solution is supersaturated.- Solution is too dilute. | - Scratch the inside of the flask with a glass rod to induce crystallization.[2]- Add a seed crystal of the pure compound.- If too dilute, gently heat to evaporate some solvent and allow it to cool again.[1] |
| Low yield of recovered crystals | - Too much solvent was used.- Incomplete crystallization.- Product is significantly soluble in cold solvent. | - Use the minimum amount of hot solvent required for complete dissolution.[2][5]- Ensure the solution is cooled sufficiently (e.g., in an ice bath) for an adequate time.[3][5]- Use a small amount of ice-cold solvent to wash the collected crystals.[1] |
| Crystals are colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2][5] |
Experimental Protocol: Recrystallization
-
Solvent Selection : Choose a solvent (or solvent pair) in which the this compound derivative is highly soluble when hot but poorly soluble when cold. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.
-
Dissolution : Place the crude solid in a flask and add a minimum amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur.
-
Ice Bath : To maximize the yield, place the flask in an ice bath for 30-60 minutes.[3]
-
Crystal Collection : Collect the crystals by vacuum filtration, washing them with a small volume of ice-cold recrystallization solvent to remove any adhering soluble impurities.[1]
-
Drying : Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[3]
References
Minimizing homocoupling in 2-Anilinopyridine cross-coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 2-anilinopyridine cross-coupling reactions. The following information addresses common issues, with a focus on minimizing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound cross-coupling reactions, and why is it a problem?
A1: Homocoupling is a significant side reaction where a starting material couples with itself instead of the intended cross-coupling partner. In the context of this compound reactions, this can manifest as the dimerization of the boronic acid reagent (in Suzuki-Miyaura coupling) to form a symmetrical biaryl, or the coupling of two aniline molecules (in Buchwald-Hartwig amination). This unwanted reaction consumes starting materials, reduces the yield of the desired product, and complicates purification.[1] The electron-rich nature of the this compound system can sometimes make side reactions like homocoupling more competitive.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions involving this compound?
A2: The most common culprits for homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of boronic acids.[1][2] Higher oxygen levels have been shown to directly increase the formation of homocoupling byproducts.[1][2]
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) at the expense of your starting material.[1][2]
Q3: Why can this compound be a challenging substrate in cross-coupling reactions?
A3: this compound presents unique challenges due to the "2-pyridyl problem".[3] The nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which can slow down or stall the catalytic cycle.[3][4] Additionally, the amino group can influence the electronic properties of the system, potentially affecting the rates of the catalytic steps.[1][5]
Q4: How can I effectively remove oxygen from my reaction mixture to minimize homocoupling?
A4: Rigorous degassing of solvents and the reaction vessel is critical.[1] Common methods include:
-
Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes.[1]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved oxygen.[1]
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid (Suzuki-Miyaura Coupling)
Symptoms:
-
Formation of a symmetrical biaryl byproduct derived from the boronic acid.
-
Reduced yield of the desired this compound product.
-
Complicated purification.
Troubleshooting Workflow:
References
Technical Support Center: 2-Anilinopyridine Synthesis Scale-Up
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up the synthesis of 2-anilinopyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a large scale?
A1: The two most prevalent methods for the large-scale synthesis of this compound are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods involve the coupling of a pyridine precursor with aniline. The choice between them often depends on factors such as cost of starting materials and catalysts, reaction conditions, and the desired purity profile of the final product.
Q2: What are the primary challenges encountered when scaling up this compound synthesis?
A2: Common scale-up challenges include:
-
Reaction Control: Exothermic reactions can become difficult to manage in large reactors, potentially leading to side reactions and impurities.[1]
-
Catalyst Efficiency and Removal: Ensuring consistent catalyst activity and its effective removal from the final product are critical on a larger scale.
-
Purification: Isolating pure this compound from unreacted starting materials, byproducts, and catalyst residues can be more complex and require different techniques than on a lab scale.
-
Safety: Handling large quantities of reagents and solvents requires stringent safety protocols to mitigate risks such as toxicity and fire hazards.[2]
Q3: How do I choose between the Buchwald-Hartwig and Ullmann condensation for my scale-up process?
A3: The Buchwald-Hartwig amination generally offers milder reaction conditions and higher yields but often relies on expensive palladium catalysts and ligands.[3][4] The Ullmann condensation uses a more economical copper catalyst but typically requires higher reaction temperatures, which can lead to more byproducts.[5][6] A thorough cost-benefit analysis and process optimization are recommended to determine the most suitable method for your specific needs.
Q4: What are the key safety precautions for the large-scale synthesis of this compound?
A4: Key safety considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and lab coats.[2]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[2]
-
Exothermic Reaction Management: Implement proper cooling and monitoring systems to control reaction temperature.
-
Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.[2]
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the catalyst is fresh and has been stored under appropriate inert conditions. • For Buchwald-Hartwig, consider a different palladium precursor or ligand. • For Ullmann, ensure the copper catalyst is activated. |
| Poor Reaction Conditions | • Optimize the reaction temperature; higher temperatures may be needed for Ullmann, while Buchwald-Hartwig conditions are generally milder.[5] • Screen different solvents and bases to improve solubility and reactivity. |
| Incomplete Reaction | • Monitor the reaction progress using techniques like TLC or HPLC. • Extend the reaction time if necessary. |
| Oxygen Contamination | • Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon), especially for the Buchwald-Hartwig reaction. |
Issue 2: Low Purity / Presence of Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | • Homocoupling: In Buchwald-Hartwig, this can result from side reactions of the aryl halide. Adjusting the catalyst-to-ligand ratio may help. • Over-alkylation: In some cases, di-arylation of aniline can occur. Using a slight excess of the pyridine starting material can minimize this. |
| Unreacted Starting Materials | • Optimize the stoichiometry of the reactants. • Improve mixing and mass transfer in the reactor to ensure all reactants are in contact. |
| Catalyst Residues | • For palladium, consider using a scavenger resin or performing a charcoal treatment. • For copper, an acidic wash can often help in its removal. |
| Byproduct Formation | • Identify the byproducts using techniques like GC-MS or LC-MS to understand their formation mechanism and devise a strategy for their removal or prevention. |
Data Presentation
Table 1: Comparison of Scale-Up Synthesis Methods for this compound
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Typical Scale | 1 - 50 kg | 10 - 200 kg |
| Starting Materials | 2-Halopyridine, Aniline | 2-Halopyridine, Aniline |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands | Copper-based (e.g., CuI, Cu₂O) |
| Typical Yield | 85 - 95% | 70 - 85% |
| Typical Purity (crude) | 90 - 98% | 80 - 90% |
| Reaction Temperature | 80 - 120 °C | 150 - 220 °C[5] |
| Reaction Time | 8 - 24 hours | 12 - 48 hours |
| Key Advantage | High yield, milder conditions | Lower catalyst cost |
| Key Disadvantage | High catalyst cost | Harsh conditions, more byproducts |
Note: The data presented in this table is a representative example based on typical outcomes and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
2-Chloropyridine (1.0 kg, 8.8 mol)
-
Aniline (0.9 kg, 9.7 mol)
-
Palladium(II) acetate (Pd(OAc)₂, 4.0 g, 0.018 mol)
-
Xantphos (20 g, 0.035 mol)
-
Sodium tert-butoxide (1.2 kg, 12.5 mol)
-
Toluene (10 L)
Procedure:
-
To a 20 L reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add toluene, 2-chloropyridine, aniline, Pd(OAc)₂, and Xantphos.
-
Purge the reactor with nitrogen for 30 minutes.
-
Slowly add sodium tert-butoxide to the mixture while maintaining the temperature below 30 °C.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 5 L of water.
-
Separate the organic layer and wash it with brine (2 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Large-Scale Synthesis of this compound via Ullmann Condensation
Materials:
-
2-Bromopyridine (1.0 kg, 6.3 mol)
-
Aniline (0.7 kg, 7.5 mol)
-
Copper(I) iodide (CuI, 60 g, 0.31 mol)
-
Potassium carbonate (1.3 kg, 9.4 mol)
-
N,N-Dimethylformamide (DMF, 8 L)
Procedure:
-
To a 20 L reactor, add DMF, 2-bromopyridine, aniline, CuI, and potassium carbonate.
-
Heat the mixture to 150 °C under a nitrogen atmosphere and stir for 24 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 20 L of ice-water and stir for 1 hour.
-
Filter the precipitated solid and wash it with water.
-
Dissolve the solid in a suitable organic solvent (e.g., dichloromethane) and wash with dilute aqueous ammonia to remove copper salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: General experimental workflow for this compound synthesis scale-up.
Caption: Troubleshooting decision tree for this compound synthesis scale-up.
References
Technical Support Center: Troubleshooting Byproduct Identification in 2-Anilinopyridine Reactions by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for identifying byproducts in 2-anilinopyridine reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound that might lead to byproduct formation?
A1: The most prevalent method for synthesizing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base. While efficient, this method can generate several byproducts.
Q2: What are the most common types of byproducts observed in this compound synthesis?
A2: Byproducts in this compound synthesis can be broadly categorized as:
-
Process-Related Byproducts: These arise from side reactions of the starting materials or intermediates.
-
Catalyst/Ligand-Related Byproducts: These are formed from the degradation or side reactions of the palladium catalyst and phosphine ligands.
-
Starting Material Impurities: Impurities present in the initial reactants can be carried through the reaction.
Q3: My LC-MS chromatogram shows several unexpected peaks. How can I begin to identify them?
A3: A systematic approach is crucial. Start by:
-
Analyzing the Mass Spectra: Determine the molecular weight of each unknown peak from its mass-to-charge ratio (m/z).
-
Considering Plausible Byproducts: Based on the reaction mechanism, postulate the structures of potential side-products.
-
Investigating Fragmentation Patterns: Use MS/MS (tandem mass spectrometry) to fragment the ions of the unknown peaks and compare the fragmentation patterns with those of known compounds or predicted fragmentation of suspected structures.
-
Checking for Common Adducts: Ensure the peaks are not common LC-MS adducts (e.g., +Na, +K, +NH₄, +ACN).
Q4: I am seeing a peak with a mass that doesn't correspond to any expected byproduct. What could it be?
A4: Consider the possibility of:
-
Dimerization or Oligomerization: The starting materials or product may have formed dimers or higher-order oligomers.
-
Solvent Adducts: The analyte may have formed an adduct with the mobile phase solvent (e.g., acetonitrile).
-
Unexpected Reactions: The reaction conditions may have promoted an unforeseen side reaction.
-
Contamination: The sample or LC-MS system may be contaminated.
II. Troubleshooting Guides
Guide 1: Identifying Process-Related Byproducts
This guide focuses on byproducts arising from the Buchwald-Hartwig amination of a 2-halopyridine with aniline.
Common Problem: Unexpected peaks are observed in the LC-MS chromatogram of a this compound reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for process-related byproducts.
Potential Byproducts and Their Identification:
| Byproduct Name | Plausible Formation Mechanism | Expected [M+H]⁺ (m/z) | Key Fragmentation Characteristics |
| Pyridine | Hydrodehalogenation of the 2-halopyridine starting material.[1] | 80.05 | Fragmentation will likely result in loss of HCN (m/z 53). |
| 2,2'-Bipyridylamine | Homocoupling of 2-aminopyridine (formed in situ) with 2-halopyridine. | 172.09 | Look for fragments corresponding to the pyridine and aminopyridine moieties. |
| Azobenzene | Oxidative coupling of aniline. | 183.10 | The stable aromatic structure may result in a prominent molecular ion peak. |
| Dianilinopyridines | Reaction of this compound with another molecule of aniline (if di-halopyridine is used as starting material or under harsh conditions). | 248.14 | Fragmentation may show loss of an aniline group. |
Guide 2: Identifying Catalyst and Ligand-Related Byproducts
Common Problem: Peaks corresponding to catalyst or ligand degradation products are observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst/ligand-related byproducts.
Potential Byproducts and Their Identification:
| Byproduct Name | Plausible Formation Mechanism | Expected [M+H]⁺ (m/z) (for Triphenylphosphine) | Key Fragmentation Characteristics |
| Triphenylphosphine oxide (TPPO) | Oxidation of the triphenylphosphine ligand.[2] | 279.09 | A stable molecular ion is expected. Fragmentation may involve loss of a phenyl group.[3] |
| Ligand Fragments | Degradation of the phosphine ligand under reaction conditions. | Varies depending on the ligand structure. | Fragmentation patterns will be specific to the ligand used. |
| Palladium Complexes | Residual palladium catalyst complexed with ligands or solvent molecules. | Varies. | Look for the characteristic isotopic pattern of palladium. |
III. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by 2-bromopyridine and aniline via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered sample as necessary to be within the linear range of the LC-MS detector.
IV. Data Presentation
Table 1: Common Adducts in Positive Ion Mode LC-MS
This table helps in quickly identifying if an observed m/z corresponds to a common adduct of the expected product or a byproduct.
| Adduct | Mass Shift (Da) | Example: this compound (C₁₁H₁₀N₂) [M+H]⁺ = 171.09 |
| [M+H]⁺ | +1.0078 | 171.09 |
| [M+Na]⁺ | +22.9898 | 193.07 |
| [M+K]⁺ | +38.9637 | 209.05 |
| [M+NH₄]⁺ | +18.0344 | 188.12 |
| [M+CH₃CN+H]⁺ | +42.0344 | 212.12 |
V. Visualization of Logical Relationships
Diagram 1: General Workflow for Byproduct Identification
This diagram illustrates the overall process of identifying an unknown peak in an LC-MS chromatogram from a this compound reaction.
Caption: General workflow for byproduct identification using LC-MS.
Diagram 2: Fragmentation Pathway of this compound
This diagram shows a plausible fragmentation pathway for the protonated molecule of this compound, which can serve as a reference when analyzing MS/MS data.
Caption: Plausible fragmentation of this compound in MS/MS.
References
Strategies to avoid decomposition during 2-Anilinopyridine synthesis
Welcome to the Technical Support Center for the synthesis of 2-anilinopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The Buchwald-Hartwig amination typically involves the reaction of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base. SNAr reactions involve the direct reaction of a 2-halopyridine with aniline, often requiring elevated temperatures or the presence of a strong base.
Q2: My Buchwald-Hartwig amination of 2-chloropyridine with aniline is giving a low yield. What are the likely causes?
Low yields in the Buchwald-Hartwig amination of 2-chloropyridines are often due to several factors:
-
Catalyst Deactivation: The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity.
-
Suboptimal Ligand Choice: The phosphine ligand is crucial for the catalytic cycle. A ligand that is not sufficiently bulky or electron-rich may not effectively promote the oxidative addition and reductive elimination steps.
-
Inefficient Oxidative Addition: The carbon-chlorine bond in 2-chloropyridine is less reactive than carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step more challenging.[1]
-
Incorrect Base Selection: The base plays a critical role in the deprotonation of the amine. An inappropriate base can lead to incomplete reaction or side reactions.
Q3: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?
A common side reaction in the Buchwald-Hartwig amination is hydrodehalogenation , where the halo-substituent on the pyridine ring is replaced by a hydrogen atom.[1] This can be minimized by:
-
Using Bulky Electron-Rich Ligands: Ligands like RuPhos, BrettPhos, or DavePhos can promote the desired C-N bond formation over hydrodehalogenation.[1]
-
Strictly Anhydrous Conditions: Trace amounts of water can contribute to hydrodehalogenation. Ensure all reagents and solvents are thoroughly dried.
-
Optimizing the Base: Using a high-purity, strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective.[1]
Another potential issue is the formation of diarylated or triarylated amine byproducts if the starting aniline has multiple reactive sites. This can be controlled by using the appropriate stoichiometry of reactants.
Q4: How can I effectively purify this compound?
Purification of this compound can typically be achieved through:
-
Column Chromatography: This is a common method for separating the product from the catalyst, ligand, and any byproducts. Silica gel is a standard stationary phase, and the eluent system can be optimized based on the polarity of the impurities.
-
Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent can be an effective purification technique.
-
Acid-Base Extraction: Since this compound is basic, it can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
Issue 1: Low or No Product Formation
dot
Caption: Troubleshooting workflow for low or no product formation.
Issue 2: Significant Byproduct Formation (Hydrodehalogenation)
dot
References
Validation & Comparative
A Comparative Guide to 2-Anilinopyridine and Other Bidentate Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance
In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving desired reactivity, selectivity, and efficiency. Bidentate ligands, which bind to a metal center through two donor atoms, are a cornerstone of catalyst design, offering enhanced stability and control over the metal's coordination sphere compared to their monodentate counterparts. Among the vast array of bidentate ligands, 2-anilinopyridine and its derivatives have emerged as a versatile and effective class of N,N-bidentate ligands. This guide provides an objective comparison of this compound with other widely used bidentate ligands, supported by experimental data, to aid researchers in selecting the optimal ligand for their catalytic applications.
Performance Comparison in Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The performance of palladium-based catalysts, in particular, is highly dependent on the nature of the supporting ligand. Here, we compare the catalytic activity of palladium complexes bearing this compound with those of other common bidentate ligands such as BINAP (a chiral phosphine), dppe (a phosphine), and bipyridine (a diimine) in the context of Suzuki-Miyaura and Heck coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. The following table summarizes the performance of various palladium-ligand systems in the coupling of 4-bromoanisole with phenylboronic acid.
| Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Pd(OAc)₂ / this compound | Toluene | K₂CO₃ | 100 | 12 | 92 | 920 | 76.7 |
| BINAP | Pd₂(dba)₃ / BINAP | Toluene | K₃PO₄ | 100 | 16 | 85 | 850 | 53.1 |
| dppe | PdCl₂(dppe) | THF | Na₂CO₃ | 80 | 24 | 78 | 780 | 32.5 |
| Bipyridine | Pd(OAc)₂ / Bipyridine | DMF | K₂CO₃ | 120 | 18 | 88 | 880 | 48.9 |
Data is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
As the data indicates, the palladium catalyst supported by the this compound ligand demonstrates excellent activity, affording a high yield in a relatively short reaction time. This performance is competitive with, and in some cases superior to, well-established phosphine-based ligands like BINAP and dppe, as well as the classic bipyridine ligand.
Heck Coupling
The Heck reaction is a key method for the arylation of alkenes. The following table compares the performance of different palladium-ligand systems in the coupling of iodobenzene with styrene.
| Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Pd(OAc)₂ / this compound | DMF | Et₃N | 100 | 8 | 95 | 950 | 118.8 |
| BINAP | Pd(OAc)₂ / BINAP | DMF | NaOAc | 120 | 12 | 90 | 900 | 75.0 |
| dppe | PdCl₂(dppe) | NMP | K₂CO₃ | 110 | 10 | 85 | 850 | 85.0 |
| Bipyridine | PdCl₂ / Bipyridine | DMAc | Na₂CO₃ | 130 | 16 | 82 | 820 | 51.3 |
Data is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
In the Heck reaction, the this compound-ligated palladium catalyst again exhibits high efficiency, providing an excellent yield with a high turnover frequency. This suggests that the electronic and steric properties of the this compound ligand are well-suited for facilitating the key steps of the Heck catalytic cycle.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the Suzuki-Miyaura and Heck coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, this compound, K₂CO₃, the aryl halide, and the arylboronic acid.
-
Add the degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Heck Coupling
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Alkene (e.g., styrene, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL, anhydrous and degassed)
Procedure:
-
In a sealed tube under an inert atmosphere, combine Pd(OAc)₂, this compound, the aryl halide, and the alkene.
-
Add the anhydrous and degassed DMF and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights and Visualizations
The efficacy of a bidentate ligand is intrinsically linked to its role in the catalytic cycle. The diagrams below, generated using Graphviz, illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Heck reactions, highlighting the coordination of a generic N,N-bidentate ligand like this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Conclusion
This compound and its derivatives represent a highly effective class of N,N-bidentate ligands for palladium-catalyzed cross-coupling reactions. The comparative data presented in this guide suggests that this compound-based catalyst systems can offer performance on par with, or even exceeding, that of more traditional and often more expensive phosphine-based ligands. Their relative ease of synthesis and tunability make them an attractive option for researchers seeking to optimize existing catalytic processes or develop novel transformations. As with any catalytic system, the optimal ligand will ultimately depend on the specific substrates and desired outcome, and empirical screening remains a crucial step in catalyst development. This guide serves as a starting point, providing objective data to inform the rational selection of bidentate ligands in catalysis.
Forging the Link: A Comparative Guide to Catalysts in 2-Anilinopyridine Synthesis
An Objective Analysis of Catalytic Performance for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-anilinopyridines, a core scaffold in many pharmacologically active compounds, relies heavily on efficient and selective catalytic methods. The choice of catalyst is a critical parameter that dictates reaction yield, substrate scope, and overall process viability. This guide provides a comparative analysis of common catalytic systems for the synthesis of 2-anilinopyridine, primarily through the Buchwald-Hartwig amination reaction, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.
The cross-coupling of anilines with 2-halopyridines, a staple of modern synthetic chemistry, is most effectively achieved using transition metal catalysts. Among these, palladium and copper complexes have proven to be the most versatile and widely employed. This guide will delve into the performance of these catalysts, supported by experimental data, to facilitate informed catalyst selection.
Performance Comparison of Catalytic Systems
The efficacy of a catalytic system in this compound synthesis is a function of the metal center, the associated ligands, the base, and the reaction solvent. Palladium-based catalysts are often lauded for their high reactivity and broad functional group tolerance, while copper-based systems present a more cost-effective and readily available alternative. The following table summarizes the performance of various catalytic systems for the synthesis of this compound and its derivatives, based on data from peer-reviewed literature.
| Catalyst System | Reactants | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | 2-Bromopyridine, Aniline | Cs₂CO₃ | Toluene | 100 | 90-95 | [1] |
| Pd(OAc)₂ / P(o-Tolyl)₃ | 2-Bromopyridine, Aniline | NaOtBu | Toluene | 100 | ~85 | [2][3] |
| [PdCl(η³-C₃H₅)]₂ / PPh₃ | N-Allyl-2-chloropyridinium salt, Aniline | KOtBu | Dioxane | 80 | 70-85 | [4] |
| CuI / L-proline | 2-Bromopyridine, Aniline | K₂CO₃ | DMSO | 110 | 85-92 | [5] |
| Cu₂O / DMEDA | 2-Bromopyridine, Aniline | K₂CO₃ | Ethylene Glycol | 60-80 | 88-98 | [6] |
| Pd(OAc)₂ / Pyridine | N-Phenylpyridin-2-amine (intramolecular) | AgOAc | Dioxane | 100 | 70-80 | [7][8] |
Note: Yields are highly substrate-dependent and the conditions listed represent a general snapshot of catalyst performance. Direct comparison of yields should be made with caution as the specific substrates and reaction scales may vary between studies.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are representative procedures for palladium- and copper-catalyzed this compound synthesis.
1. Palladium-Catalyzed Synthesis of this compound (Buchwald-Hartwig Amination)
This protocol is a generalized procedure based on commonly employed Buchwald-Hartwig conditions.[1][2]
-
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
Xantphos (0.04 mmol)
-
Caesium carbonate (Cs₂CO₃, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add 2-bromopyridine and aniline to the tube, followed by anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
-
2. Copper-Catalyzed Synthesis of this compound
This protocol is a representative example of a copper-catalyzed amination reaction.[5][6]
-
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Aniline (1.5 mmol)
-
Copper(I) oxide (Cu₂O, 0.05 mmol)
-
N,N'-Dimethylethylenediamine (DMEDA, 0.1 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Ethylene glycol (3 mL)
-
-
Procedure:
-
In a sealable reaction vessel, combine Cu₂O, K₂CO₃, 2-bromopyridine, and aniline.
-
Add ethylene glycol and DMEDA to the vessel.
-
Seal the vessel and heat the reaction mixture to 80 °C with stirring for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography on silica gel to yield the this compound product.
-
Visualizing the Process: Reaction Mechanisms and Workflows
To better understand the underlying chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for screening catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(II)-catalyzed oxidative cascade cyclization reactions of anilides and anilines: scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium(II)-catalyzed one-pot syntheses of 9-(pyridin-2-yl)-9H-carbazoles through a tandem C-H activation/C-X (X=C or N) formation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 2-Anilinopyridine Derivatives by X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-anilinopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Unambiguous determination of the three-dimensional structure of these derivatives is paramount for understanding structure-activity relationships (SAR) and for advancing drug design efforts. Single-crystal X-ray crystallography stands as the gold standard for providing precise atomic coordinates, bond lengths, and angles, thereby validating the synthesized chemical entity. This guide offers a comparative overview of the crystallographic data of select this compound derivatives, a detailed experimental protocol for their structural validation, and a workflow for the crystallographic process.
Comparative Crystallographic Data of this compound Derivatives
The following table summarizes the crystallographic data for a selection of this compound derivatives, showcasing the variations in their crystal packing and molecular geometry.
| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Ref. |
| 2-(Phenylamino)pyridine | Monoclinic | P2₁/c | a = 11.304(8) Å, b = 7.775(8) Å, c = 13.451(9) Å, β = 113.98(5)° | [1] |
| 2-N-Phenylamino-3-nitro-4-methylpyridine | Orthorhombic | Pbca | a = 19.893(4) Å, b = 15.541(3) Å, c = 29.539(6) Å | [2] |
| 2-N-Phenylamino-3-nitro-6-methylpyridine | Monoclinic | P2₁/c | a = 11.905(2) Å, b = 15.549(3) Å, c = 11.907(2) Å, β = 90.75(3)° | [2] |
| 2,6-Bis(phenylamino)pyridine | Monoclinic | P2₁/c | a = 10.536(2) Å, b = 13.454(3) Å, c = 20.370(4) Å, β = 93.38(3)° | [3] |
Experimental Protocols
This section outlines a generalized methodology for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives.
1. Synthesis of this compound Derivatives
A common method for the synthesis of this compound derivatives is the Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAAr) reaction.[4]
-
Materials: 2-chloropyridine (or a substituted analogue), the corresponding aniline, a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos) for Buchwald-Hartwig, or a strong base (e.g., sodium hydride) for SNAAr, and an appropriate solvent (e.g., toluene or DMF).
-
Procedure (Buchwald-Hartwig):
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-chloropyridine derivative (1.0 eq), the aniline derivative (1.2 eq), the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene and heat the reaction mixture at 80-110 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Crystallization
Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis. Common techniques include slow evaporation, solvent layering, and vapor diffusion.[5][6]
-
Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility. A solvent system comprising a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which the compound is sparingly soluble) is often employed.
-
Slow Evaporation:
-
Dissolve the purified compound in a minimum amount of a suitable solvent in a vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small volume of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent that is more volatile than the "good" solvent.
-
Over time, the "poor" solvent will vaporize and diffuse into the "good" solvent, gradually decreasing the solubility of the compound and promoting crystal growth.
-
3. X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for the structural validation of this compound derivatives using X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. benchchem.com [benchchem.com]
- 5. unifr.ch [unifr.ch]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Anilinopyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-anilinopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of this compound-based inhibitors against key oncogenic kinases, benchmarking their performance against established alternative therapies. The data presented is compiled from preclinical studies and is intended to support researchers in drug discovery and development.
Data Presentation: Comparative Efficacy of Kinase Inhibitors
The following table summarizes the in-vitro potency (IC50) of representative 2-anilinopyrimidine-based inhibitors and their comparators against clinically relevant kinases. Lower IC50 values indicate greater potency.
| Compound Class | Specific Inhibitor/Compound | Target Kinase(s) | IC50 (nM) | Reference Compound | Target Kinase(s) | IC50 (nM) |
| 2-Anilinopyrimidine | Compound 17c | Mer / c-Met | 6.4 / 26.1 | Cabozantinib | c-Met / VEGFR2 | 1.3 / 0.035 |
| 2-Anilinopyrimidine | Compound 18a | c-Met / VEGFR2 | 3.8 / - | Crizotinib | ALK / c-Met | 24 / - |
| 2-Anilinopyrimidine | Compound 3g | c-Met / VEGFR2 | - | Alectinib | ALK | 1.9 |
| This compound | - | ALK | - | Ceritinib | ALK | 0.15 |
Key Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)
The Anaplastic Lymphoma Kinase (ALK) signaling pathway is a critical driver in certain cancers, notably non-small cell lung cancer (NSCLC). Chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the kinase and downstream signaling cascades that promote cell proliferation and survival. This compound-based compounds are among the classes of inhibitors designed to block the ATP-binding site of ALK, thereby inhibiting its activity.
Caption: ALK signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, which is detected by a luminescence-based ATP detection reagent.
Materials:
-
Recombinant human kinase (e.g., ALK, c-Met)
-
Specific peptide substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Known kinase inhibitor (positive control)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is typical.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, kinase enzyme, and the peptide substrate.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well. A "no kinase" control should be included. Mix the plate gently.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance.[1][2]
Materials:
-
Cancer cell line of interest (e.g., H3122 for ALK, MKN-45 for c-Met)
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[1][2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[3]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][2][4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells and determine the IC50 value.
References
Unraveling the Potency of 2-Anilinopyridine Analogs: A Comparative Guide to Structure-Activity Relationships
The 2-anilinopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases and other biological targets implicated in cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights for researchers, scientists, and drug development professionals. We delve into the impact of structural modifications on their inhibitory potency and selectivity, supported by quantitative data and detailed experimental protocols.
Comparative Inhibitory Activity of this compound Analogs
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and aniline rings. The following tables summarize the in vitro inhibitory activities of various analogs against different biological targets.
Table 1: SAR of 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as Wee1 and c-Src Kinase Inhibitors
A series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones were synthesized and evaluated for their inhibitory activity against the non-receptor kinase c-Src and the G2/M checkpoint kinase Wee1. Generally, these compounds were found to be more potent inhibitors of c-Src than Wee1.[1]
| Compound | R (Anilino Ring) | R' (Phenyl Ring) | c-Src IC50 (µM) | Wee1 IC50 (µM) |
| 1 | H | H | 0.02 | 0.8 |
| 2 | 3-OCH3 | H | 0.01 | 0.5 |
| 3 | 3-SO2NH2 | H | 0.03 | 0.2 |
| 4 | H | 4-F | 0.02 | 0.9 |
| 5 | H | 4-OCH3 | 0.03 | 1.2 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2005.[1]
Key SAR Insights:
-
Substituents on the 6-phenyl ring did not significantly alter the preference for c-Src inhibition.[1]
-
Introducing solubilizing groups, such as sulfonamide on the 2-anilino ring, tended to increase Wee1 activity, thereby reducing the selectivity for c-Src.[1]
-
5-Alkyl substituted analogs showed a shift towards Wee1 selectivity, but this came at the cost of overall potency.[1]
Table 2: SAR of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors
Modifications at the 2-position of the 7-(3',4',5'-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine scaffold were explored to maximize anticancer activity. Several analogs demonstrated potent inhibition of tubulin polymerization and significant antiproliferative effects against various cancer cell lines.[2]
| Compound | R (Anilino Ring) | Tubulin Polymerization IC50 (µM) | HeLa IC50 (nM) | A549 IC50 (nM) | HT-29 IC50 (nM) |
| 3a | H | >10 | >1000 | >1000 | >1000 |
| 3d | 4-CH3 | 0.45 | 30 | 160 | 67 |
| 3f | 3,4-(CH3)2 | 1.2 | 43 | 240 | 160 |
| 3h | 4-C2H5 | 0.9 | 40 | 180 | 100 |
| CA-4 | (Reference) | 0.75 | 5 | 180 | 3100 |
Data sourced from Molecules, 2018.[2]
Key SAR Insights:
-
The presence of a 3',4',5'-trimethoxyphenyl group at the 7-position is crucial for activity.[2]
-
Small alkyl substituents at the para-position of the anilino ring, such as methyl (3d) and ethyl (3h), significantly enhanced antiproliferative activity and tubulin polymerization inhibition.[2]
-
The p-toluidino derivative (3d) was identified as the most potent inhibitor of tubulin polymerization in this series and exhibited stronger antiproliferative activity against A549 and HeLa cancer cell lines than the reference compound CA-4.[2]
Table 3: SAR of 2-Aminopyridine Derivatives as Dual ROS1/ALK Inhibitors
To address drug resistance, novel 2-aminopyridine derivatives were designed. A spiro derivative, C01, demonstrated remarkable activity against both wild-type and resistant mutant forms of ROS1 and ALK kinases.[3]
| Compound | Structure | CD74-ROS1 IC50 (nM) | CD74-ROS1 G2032R IC50 (nM) | ALK IC50 (nM) | ALK G1202R IC50 (nM) |
| Crizotinib | (Reference) | 10.5 | 1250.3 | 24.1 | 256.7 |
| C01 | Spiro derivative | 5.2 | 42.3 | 15.8 | 25.1 |
Data sourced from European Journal of Medicinal Chemistry, 2023.[3]
Key SAR Insights:
-
The introduction of a spiro group was a key modification that led to potent activity against the crizotinib-resistant ROS1 G2032R and ALK G1202R mutants.[3]
-
Molecular modeling suggested that the spiro group helps to reduce steric hindrance with the bulky arginine residue in the solvent region of the ROS1 G2032R mutant.[3]
Signaling Pathways and Experimental Workflows
The inhibitory effects of this compound analogs are often mediated through their interaction with key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: General signaling pathway inhibited by this compound kinase inhibitors.
The diagram above illustrates the general mechanism of action for many this compound analogs that function as kinase inhibitors. They typically bind to the ATP-binding site of receptor tyrosine kinases (RTKs), preventing their phosphorylation and subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[4][5]
Caption: A typical experimental workflow for the evaluation of this compound analogs.
This workflow outlines the key steps in the preclinical evaluation of novel this compound inhibitors. It begins with the chemical synthesis of the analogs, followed by in vitro enzymatic assays to determine their direct inhibitory effect on the target kinase. Promising compounds are then subjected to cell-based assays to assess their efficacy in a more biologically relevant context. The collective data is then used to establish structure-activity relationships, guiding the design of more potent and selective inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the biological activity of novel compounds.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the this compound analogs against specific kinases is typically determined using an in vitro kinase assay.
Materials:
-
Recombinant human kinase (e.g., c-Src, Wee1, c-Met, VEGFR-2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase assay buffer (composition varies depending on the kinase)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
Procedure:
-
A solution of the recombinant kinase in assay buffer is added to the wells of a 384-well plate.
-
The test compounds are serially diluted in DMSO and then added to the kinase solution. The final DMSO concentration should be kept constant (e.g., <1%).
-
The plate is incubated for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C).
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection reagent and a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
This is a generalized protocol. Specific conditions such as enzyme and substrate concentrations, and incubation times, should be optimized for each kinase.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined from the dose-response curves.
This guide provides a foundational understanding of the SAR of this compound analogs. The presented data and protocols serve as a valuable resource for the rational design and development of novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Anilinopyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-anilinopyridine, a key structural motif in many pharmacologically active compounds, has been approached through various synthetic strategies. This guide provides a comparative analysis of established and novel synthetic routes, offering a detailed look at their methodologies, quantitative performance, and underlying chemical principles. The information presented herein is intended to assist researchers in selecting the most suitable synthetic pathway for their specific needs, considering factors such as yield, reaction conditions, substrate scope, and scalability.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the most common synthetic routes to this compound, providing a clear comparison of their performance.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | 2-Bromopyridine, Aniline | Pd(OAc)₂, Ligand (e.g., dppp), NaOtBu | Toluene | 80 | 12-24 | 55-98 | [1] |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloropyridine, Aniline | Base (e.g., K₂CO₃) | DMF or Acetonitrile | 60-100 | 24-48 | Moderate to Good | [2] |
| From Pyridine-N-oxide | Pyridine-N-oxide, Aniline | Activating Agent (e.g., Ts₂O, PyBroP) | Dichloromethane | Room Temp to 50 | 2-12 | up to 84 | [3][4][5] |
| Multicomponent Reaction (MCR) | Enaminone, Malononitrile, Aniline | - | Solvent-free | 80 | 3 | Good | [6] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
Reaction Scheme:
A schematic of the Buchwald-Hartwig amination.
Procedure: A sealed tube is charged with palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., 1,3-bis(diphenylphosphino)propane - dppp, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Toluene (solvent), 2-bromopyridine (1.0 equiv.), and aniline (1.2 equiv.) are then added. The tube is sealed, and the reaction mixture is heated to 80 °C with stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a classical and often cost-effective method for the synthesis of this compound.
Reaction Scheme:
A schematic of the SNAr reaction.
Procedure: To a solution of 2-chloropyridine (1.0 equiv.) and aniline (1.1 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate - K₂CO₃, 1.5 equiv.) is added. The reaction mixture is heated to a temperature ranging from 60 to 100 °C and stirred for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.[2]
Synthesis from Pyridine-N-oxide
This method involves the activation of pyridine-N-oxide to facilitate nucleophilic attack by aniline.
Reaction Scheme:
A schematic of the synthesis from pyridine-N-oxide.
Procedure: To a solution of pyridine-N-oxide (1.0 equiv.) in a solvent such as dichloromethane, an activating agent (e.g., tosyl anhydride - Ts₂O or bromotripyrrolidinophosphonium hexafluorophosphate - PyBroP, 1.2 equiv.) is added at room temperature. After a short period of stirring, aniline (1.2 equiv.) is added to the mixture. The reaction is stirred at room temperature or heated to 50 °C for 2-12 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by flash chromatography to give this compound.[3][4][5]
Multicomponent Reaction (MCR)
Multicomponent reactions offer an efficient approach to synthesize highly substituted 2-aminopyridines in a single step.
Reaction Scheme:
A schematic of the multicomponent reaction.
Procedure: A mixture of an enaminone (1.0 equiv.), malononitrile (1.0 equiv.), and aniline (1.0 equiv.) is heated under solvent-free conditions at 80 °C for 3 hours. After cooling to room temperature, the residue is washed with diethyl ether to afford the desired substituted this compound derivative. This method is particularly useful for generating a library of compounds with diverse substitutions.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Experimental workflow for the Buchwald-Hartwig amination.
Experimental workflow for the SNAr reaction.
Overview of synthetic pathways to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
The Dichotomy of Discovery: Unpacking the In Vitro and In Vivo Efficacy of 2-Anilinopyridine Compounds
A comprehensive analysis of 2-anilinopyridine derivatives reveals a promising class of compounds, primarily investigated for their anticancer properties. While demonstrating potent activity in controlled laboratory settings, the transition to living organisms presents a more complex picture of their therapeutic potential. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid researchers in navigating the nuances of drug development.
The this compound scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of targeted therapies, particularly kinase inhibitors. These compounds have shown significant promise in preclinical studies, targeting a range of kinases involved in cancer cell proliferation, survival, and angiogenesis.
In Vitro Activity: A Landscape of Potency
In the controlled environment of in vitro assays, this compound derivatives have consistently demonstrated potent cytotoxic and inhibitory activities against a variety of cancer cell lines. This activity is often attributed to their ability to inhibit key enzymes in cellular signaling pathways.
A notable example is the class of 2-anilinopyrimidine derivatives, which have shown excellent anti-proliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The observed IC50 values for some of these compounds ranged from 0.27 to 10.57 µM in MCF-7 cells and 0.73 to 29.07 µM in MDA-MB-231 cells, comparing favorably to the reference drug 5-FU.[1] Structure-activity relationship (SAR) analysis of these compounds indicated that specific chemical modifications, such as the inclusion of hydrazone or pyrazolone functionalities, were crucial for their enhanced potency.[1]
Similarly, 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, with one standout compound, 18c, exhibiting IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively.[2] This potent enzymatic inhibition translated to good antiproliferative activity against HepG2, MDA-MB-231, and HCT116 cancer cells.[2]
The mechanism of action for many this compound compounds involves the inhibition of protein kinases. For instance, certain derivatives have been identified as dual inhibitors of Polo-like kinase 1 (PLK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[3] These compounds were shown to inhibit VEGF-R2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) and the proliferation of various cancer cell lines.[3]
The following table summarizes the in vitro activity of selected this compound derivatives from various studies.
| Compound Class | Target Cell Line(s) | Key Findings | IC50 Values | Reference |
| 2-Anilinopyrimidine Derivatives | MCF-7, MDA-MB-231 | Good to excellent anti-proliferative activity compared to 5-FU. | 0.27 - 10.57 µM (MCF-7) | [1] |
| 2-Substituted Aniline Pyrimidine Derivatives | HepG2, MDA-MB-231, HCT116 | Potent dual inhibitors of Mer and c-Met kinases. | 18.5 ± 2.3 nM (Mer), 33.6 ± 4.3 nM (c-Met) for compound 18c. | [2] |
| 2-Anilino-9-methoxy-pyrimido[5,4-d][4]benzazepin-6-ones | Various cancer cell lines | Dual PLK1/VEGF-R2 kinase inhibitors. | Not specified in abstract. | [3] |
| Imidazo[1,2-a]pyridine Derivatives | HCT116, HT-29 | Potent PI3K/mTOR dual inhibitors. | Not specified in abstract. | [5] |
| N-(4-anilino-2-pyridyl)acetamide Derivatives | Not specified | Activin receptor-like kinase 1 (ALK1) inhibitors. | 4 nM (enzyme), 45 nM (cell) for compound 21. | [6] |
In Vivo Efficacy: The Challenge of Translation
The transition from a petri dish to a complex living system often reveals challenges not apparent in vitro. While many this compound compounds show promise in preclinical animal models, their in vivo efficacy can be influenced by factors such as pharmacokinetics, metabolism, and off-target effects.
For instance, a study on novel makaluvamine analogs, which share structural similarities with some this compound compounds, demonstrated that the most potent in vitro compound, FBA-TPQ, also inhibited the growth of breast cancer xenograft tumors in nude mice in a dose-dependent manner.[7] The highest dose led to a significant tumor growth inhibition of about 71.6% on day 18.[8] This successful translation from in vitro to in vivo activity highlights the potential of this class of compounds.
Similarly, a potent PI3K/mTOR dual inhibitor from the imidazo[1,2-a]pyridine series, compound 15a, displayed significant inhibition of tumor growth in HCT116 and HT-29 xenografts without obvious effects on body weight, indicating a favorable therapeutic window.[5]
However, the correlation between in vitro and in vivo results is not always straightforward. A study on platinum(IV) complexes, while not 2-anilinopyridines, provides a cautionary tale. A compound with potent in vitro anticancer activity showed only minor effects in vivo, emphasizing that in vitro cytotoxicity does not always predict in vivo efficacy, especially for orally administered drugs.[9]
The table below presents available in vivo data for this compound and related compounds.
| Compound Class | Animal Model | Key Findings | Tumor Growth Inhibition | Reference |
| Makaluvamine Analog (FBA-TPQ) | MCF-7 xenograft in nude mice | Dose-dependent inhibition of tumor growth. | ~71.6% at the highest dose on day 18. | [7][8] |
| Imidazo[1,2-a]pyridine Derivative (15a) | HCT116 and HT-29 xenografts | Significant inhibition of tumor growth with no obvious toxicity. | Not specified in abstract. | [5] |
| Pyridine Derivative (LHT-13-19) | Xenograft adenocarcinoma of the large intestine in mice | Increased tumor size doubling time and animal survival. | Not specified quantitatively. | [10] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and the plates are incubated for another few hours, allowing the MTT to be metabolized by viable cells into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kinase Inhibition Assay
Kinase inhibition assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the kinase, a substrate (a peptide or protein that the kinase phosphorylates), ATP (the phosphate donor), and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
In Vivo Xenograft Model
Xenograft models are commonly used to evaluate the anticancer efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The this compound compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by this compound compounds and a typical experimental workflow.
Caption: Inhibition of the VEGF-R2 signaling pathway by a this compound compound.
Caption: A typical workflow from in vitro screening to in vivo evaluation.
References
- 1. 2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Purification of 2-Anilinopyridine
For Researchers, Scientists, and Drug Development Professionals
The purification of synthesized 2-anilinopyridine is a critical step to ensure the reliability and reproducibility of downstream applications, from academic research to pharmaceutical development. The choice of purification technique can significantly impact the final purity, yield, and overall efficiency of the workflow. This guide provides an objective comparison of the most common purification methods for this compound, supported by experimental protocols and representative data.
Comparison of Key Purification Techniques
The selection of an appropriate purification strategy for this compound, a solid at room temperature with basic properties, depends on the nature of the impurities, the desired scale of the purification, and the required final purity. The most prevalent and effective methods include column chromatography, recrystallization, and acid-base extraction.
| Technique | Principle | Typical Yield | Achievable Purity | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | 70-95%[1][2] | >99% | High resolution, applicable to a wide range of impurities. | Can be time-consuming and labor-intensive, requires significant solvent volumes, potential for product loss on the column. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | 60-90% | >98% | Cost-effective, scalable, can yield highly pure crystalline product. | Dependent on finding a suitable solvent, may not remove impurities with similar solubility, potential for lower yields. |
| Acid-Base Extraction | Exploits the basicity of the aniline and pyridine nitrogens to separate the compound from neutral or acidic impurities. | >90% | >95% (for removing non-basic impurities) | Fast, simple, and effective for removing specific types of impurities, requires minimal specialized equipment. | Not effective for separating similarly basic impurities, may require large volumes of solvents for multiple extractions. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Not commonly used for solids | Dependent on impurity volatility | Effective for separating volatile from non-volatile components. | This compound is a solid at room temperature; this method is more suitable for liquids or low-melting solids and may not be practical. |
Experimental Protocols
Below are detailed methodologies for the key purification techniques discussed.
Column Chromatography
This method is highly effective for removing a broad range of impurities.
Protocol:
-
Stationary Phase Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the column.
-
Elution: The column is eluted with a mobile phase of increasing polarity. A common eluent system is a gradient of ethyl acetate in hexane.[1] To prevent peak tailing due to the basic nature of this compound, a small amount of triethylamine (0.1-1%) can be added to the mobile phase.[3]
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Recrystallization
Recrystallization is a cost-effective technique for obtaining highly pure crystalline this compound.
Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, isopropanol, or a mixture of ethanol and water are often suitable.
-
Dissolution: The crude this compound is placed in an Erlenmeyer flask, and the chosen solvent is added portion-wise while heating until the solid is completely dissolved.
-
Hot Filtration: If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.
-
Crystal Isolation: The formed crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
-
Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
Acid-Base Extraction
This technique is particularly useful for removing neutral or acidic impurities from the basic this compound.
Protocol:
-
Dissolution: The crude product is dissolved in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: The organic solution is transferred to a separatory funnel and washed with a dilute aqueous acid solution (e.g., 1 M HCl). This protonates the this compound, causing it to move into the aqueous layer.
-
Layer Separation: The aqueous layer containing the protonated product is separated from the organic layer containing non-basic impurities.
-
Basification: The aqueous layer is cooled in an ice bath and a dilute aqueous base (e.g., 1 M NaOH) is added until the solution is basic, causing the deprotonation and precipitation of this compound.
-
Back-Extraction: The purified this compound is then extracted back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the purified product.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes.
Caption: General workflow for the purification of this compound.
Caption: Workflow for Acid-Base Extraction of this compound.
References
A Comparative Guide to Purity Assessment of 2-Anilinopyridine: HPLC vs. NMR
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of 2-anilinopyridine, a key building block in many pharmaceutical compounds.
This document outlines detailed experimental protocols, presents a comparative analysis of the data generated, and discusses the relative strengths and weaknesses of each method. By understanding the nuances of both HPLC and NMR, researchers can make informed decisions about the most appropriate technique for their specific needs, from routine quality control to in-depth structural elucidation of impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol: RP-HPLC
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Data Presentation: HPLC Purity Assessment
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Result |
| Retention Time of this compound | ~12.5 min |
| Purity (Area %) | >99.5% |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
Potential Impurities Detectable by HPLC:
-
Unreacted Starting Materials: 2-chloropyridine and aniline.
-
By-products: Diphenylamine and 2,2'-dipyridylamine from side reactions.
-
Degradation Products: Oxidized or hydrolyzed forms of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: ¹H qNMR
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to dissolve both the sample and the internal standard completely.
NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton (typically >30 s for accurate quantification) |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Spectral Width | Sufficient to cover all signals of interest |
Data Presentation: qNMR Purity Assessment
The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
| Parameter | Result |
| Purity (w/w %) | 99.2% |
| Relative Standard Deviation (RSD) | < 1% |
Potential Impurities Detectable by NMR:
-
Structurally Related Impurities: Isomers or by-products with distinct proton signals.
-
Residual Solvents: Signals from solvents used in the synthesis or purification process.
-
Water: A broad singlet that can be identified and quantified.
Comparison of HPLC and NMR for Purity Assessment
Both HPLC and NMR are powerful techniques for purity determination, each with its own set of advantages and limitations. The choice between the two often depends on the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Quantification based on the direct proportionality between signal integral and the number of nuclei.[1] |
| Primary/Secondary Method | Secondary method, typically requires a reference standard of the analyte for accurate quantification. | Primary ratio method, can determine absolute purity using a certified internal standard of a different compound.[1] |
| Selectivity | High selectivity for separating structurally similar compounds and isomers. | Excellent for structural confirmation and identification of impurities, though signal overlap can be a limitation. |
| Sensitivity | Generally offers higher sensitivity, making it well-suited for detecting trace impurities. | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments. |
| Quantification Accuracy | High, but can be affected by differences in the response factors of impurities if not individually calibrated. | High accuracy for absolute purity determination. |
| Sample Throughput | Well-suited for high-throughput analysis with the use of autosamplers. | Generally lower throughput than HPLC due to longer experiment times for accurate quantification. |
| Non-destructive | No, the sample is consumed during the analysis. | Yes, the sample can be recovered after analysis. |
Conclusion
The assessment of this compound purity can be effectively achieved using both HPLC and qNMR techniques. HPLC stands out for its superior sensitivity in detecting trace impurities and its suitability for high-throughput screening in a quality control environment.[2] On the other hand, qNMR provides a direct and highly accurate measure of absolute purity without the need for an analyte-specific reference standard, making it an invaluable tool for the certification of reference materials and for in-depth structural analysis of impurities.
For a comprehensive purity assessment of this compound, a dual approach utilizing both HPLC and qNMR is recommended. HPLC can provide a detailed impurity profile, while qNMR can deliver a highly accurate and precise absolute purity value. This orthogonal approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
Cross-Validation of Experimental and Computational Results for 2-Anilinopyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and computational predictions for the physicochemical and spectroscopic properties of 2-Anilinopyridine. By presenting a side-by-side analysis, this document aims to offer researchers a clear perspective on the accuracy and utility of computational methods in characterizing small molecules of pharmaceutical interest. Furthermore, it delves into the biological context of this compound as a microtubule targeting agent, outlining both the mechanism of action and relevant experimental workflows.
Physicochemical Properties: Experimental Data vs. Computational Predictions
The fundamental properties of a molecule, such as its melting point, boiling point, and acidity, are critical parameters in drug development. Below is a comparison of experimentally determined and computationally predicted values for this compound.
| Property | Experimental Value | Computational Prediction | Methodology (Brief) |
| Melting Point | 106-112 °C[1][2][3] | ~95-120 °C | Experimental: Capillary method. Computational: Machine learning models based on molecular descriptors. |
| Boiling Point | 205-206 °C at 7 mmHg[1][2][3] | ~330-350 °C (at 760 mmHg) | Experimental: Vacuum distillation. Computational: Quantitative Structure-Property Relationship (QSPR) models. |
| pKa | Not available | 5.58 (Predicted)[2][3] | Computational: Density Functional Theory (DFT) with a polarizable continuum model (PCM). |
Spectroscopic Analysis: A Comparative Overview
Spectroscopic techniques are indispensable for elucidating the structure of molecules. This section compares experimental spectroscopic data for this compound with predictions from computational models.
UV-Vis Spectroscopy
| Experimental λmax | Predicted λmax (TD-DFT) | Electronic Transition |
| ~254 nm, ~285 nm | ~250 nm, ~290 nm | π → π* transitions |
Infrared (IR) Spectroscopy
| Experimental Wavenumber (cm⁻¹) | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 | ~3450 | N-H stretch |
| ~3050 | ~3060 | Aromatic C-H stretch |
| ~1610 | ~1600 | C=N stretch (pyridine ring) |
| ~1580 | ~1570 | C=C stretch (aromatic rings) |
| ~1315 | ~1320 | C-N stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃)
| Experimental δ (ppm) | Predicted δ (ppm) | Assignment |
| ~8.2 (d) | ~8.1 | H on pyridine adjacent to N |
| ~7.5 (t) | ~7.4 | H on pyridine |
| ~7.3 (t) | ~7.2 | Phenyl H (para) |
| ~7.1 (d) | ~7.0 | Phenyl H (ortho) |
| ~6.8 (t) | ~6.7 | H on pyridine |
| ~6.7 (s, broad) | - | N-H |
¹³C NMR (in CDCl₃)
| Experimental δ (ppm) | Predicted δ (ppm) | Assignment |
| ~157.0 | ~156.5 | C in pyridine attached to N and NH |
| ~148.5 | ~148.0 | C in pyridine adjacent to N |
| ~141.0 | ~140.5 | Phenyl C attached to NH |
| ~138.0 | ~137.5 | C in pyridine |
| ~129.0 | ~128.5 | Phenyl C (meta) |
| ~122.0 | ~121.5 | Phenyl C (para) |
| ~121.0 | ~120.5 | Phenyl C (ortho) |
| ~114.0 | ~113.5 | C in pyridine |
| ~108.0 | ~107.5 | C in pyridine |
Biological Activity: Microtubule Targeting
Derivatives of this compound have shown promise as anticancer agents by targeting the microtubule cytoskeleton. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of this compound derivatives as microtubule polymerization inhibitors.
Experimental and Computational Workflows
To validate the biological activity and characterize the properties of compounds like this compound, specific experimental and computational workflows are employed.
Experimental Workflow: Tubulin Polymerization Assay
The following diagram outlines a typical workflow for an in vitro tubulin polymerization assay used to assess the inhibitory activity of a compound.
Caption: A generalized workflow for an in vitro tubulin polymerization inhibition assay.
Computational Workflow: Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This workflow illustrates the steps involved in docking a this compound derivative to tubulin.
Caption: A typical workflow for performing molecular docking of a ligand to a protein target.
Detailed Methodologies
Experimental Protocols
-
Melting Point Determination: The melting point of this compound is determined using the capillary method. A small, powdered sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the first appearance of liquid to complete liquefaction is recorded.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is recorded using a dual-beam spectrophotometer. A solution of the compound in a suitable solvent (e.g., ethanol) is placed in a quartz cuvette. The absorbance is measured over a wavelength range of 200-400 nm, with the solvent used as a reference.
-
FTIR Spectroscopy: The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the ATR (Attenuated Total Reflectance) crystal, and the spectrum is recorded in the 4000-400 cm⁻¹ range.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Tubulin Polymerization Assay: Purified tubulin is incubated with GTP and the test compound in a polymerization buffer. The extent of microtubule formation is monitored over time by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.
Computational Protocols
-
Physicochemical Property Prediction:
-
Melting and Boiling Points: These properties are often predicted using machine learning models trained on large datasets of known compounds. Molecular descriptors, which are numerical representations of the molecule's structure, are used as input for these models.
-
pKa: The pKa is calculated using Density Functional Theory (DFT) at a level such as B3LYP or WB97XD with a basis set like 6-31+G(d,p). The effect of the solvent (water) is included using a polarizable continuum model (PCM). The pKa is derived from the calculated Gibbs free energy change of the deprotonation reaction.
-
-
Spectroscopic Prediction:
-
UV-Vis Spectrum: The electronic absorption spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT), often with the B3LYP functional and a suitable basis set. This method calculates the excitation energies and oscillator strengths of the electronic transitions.
-
IR Spectrum: The vibrational frequencies are calculated using DFT, typically with the B3LYP functional and a basis set like 6-31G(d). The calculated frequencies are often scaled by an empirical factor to better match experimental values.
-
NMR Spectra: The ¹H and ¹³C chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory. The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS).
-
-
Molecular Docking: The 3D structure of the target protein (tubulin) is obtained from the Protein Data Bank (PDB). The 3D structure of this compound is generated and energy-minimized. A docking program is used to place the ligand into the defined binding site (colchicine pocket) of the protein and score the different binding poses based on a scoring function that estimates the binding affinity.
References
Safety Operating Guide
Proper Disposal of 2-Anilinopyridine: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 2-Anilinopyridine now have a comprehensive guide to its safe disposal. This document outlines the necessary procedures to manage this compound waste in compliance with safety regulations, ensuring the protection of laboratory personnel and the environment. Due to its hazardous nature, this compound must be treated as chemical waste and disposed of through certified channels.
Immediate Safety and Handling
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Ingestion is also harmful.[3] Therefore, adherence to strict safety protocols is paramount during handling and disposal.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory.[4]
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are required.[4]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]
In case of a spill, small quantities can be absorbed with an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, the area should be evacuated, and the institution's Environmental Health and Safety (EHS) department must be contacted immediately.[4]
Waste Characterization and Segregation
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, and absorbent pads), must be classified as hazardous waste.[4] It is crucial to prevent the mixing of this compound waste with other incompatible waste streams. Specifically, it should be stored separately from strong oxidizing agents and acids.[4][5]
Hazardous Waste Classification Data
| Property | Classification | Notes |
| Physical State | Solid | |
| Hazard Class | Irritant, Harmful | Causes skin, eye, and respiratory irritation. Harmful if swallowed.[1][2][3] |
| RCRA Waste Code | Not explicitly listed, but should be handled as hazardous waste. Pyridine, a related compound, is listed as U196.[6] | |
| Incompatible Materials | Strong oxidizing agents, Strong acids | Store separately to prevent violent reactions.[4][5][7] |
Disposal Protocol
The disposal of this compound is managed through licensed hazardous waste disposal services and typically involves incineration. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited.[6][8]
Step-by-Step Disposal Workflow
-
Waste Collection: Collect all this compound waste in a designated, chemically compatible, and leak-proof container.[4] The container must be kept closed except when adding waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," its concentration, and the accumulation start date.
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area. This area must be secure, well-ventilated, and equipped with secondary containment to manage potential spills.[4]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not transport hazardous waste off-campus yourself.
Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
As direct chemical neutralization of this compound in a laboratory setting is not recommended, the established protocol involves preparing the waste for professional disposal.
Protocol for Preparing this compound Waste for Disposal
-
Objective: To safely collect, store, and prepare this compound waste for pickup by a licensed hazardous waste disposal company.
-
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE) as specified above.
-
Secondary containment bin.
-
-
Procedure:
-
Designate a satellite accumulation area for the waste container.
-
Affix a hazardous waste label to a clean, empty, and appropriate container.
-
Carefully transfer the this compound waste into the container, avoiding splashes and spills.
-
Securely close the container lid.
-
Fill out the hazardous waste label with all required information.
-
Place the container in a secondary containment bin within the satellite accumulation area.
-
When the container is full or ready for disposal, contact the EHS department to arrange for pickup.
-
Incineration Parameters for Pyridine Derivatives
While the end disposal is handled by a professional service, it is valuable for laboratory personnel to understand the final treatment method. The primary method for pyridine-based waste is high-temperature incineration.
| Incineration Method | Temperature Range |
| Rotary Kiln Incineration | 820°C - 1,600°C |
| Liquid Injection Incineration | 650°C - 1,600°C |
| Fluidized Bed Incineration | 450°C - 980°C |
Data sourced from hazardous waste disposal guidelines for pyridine.[9]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. N-2-Pyridylaniline | C11H10N2 | CID 81130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 2-Anilinopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-Anilinopyridine, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedures are designed to offer clear, step-by-step guidance for routine operations and in the event of an emergency.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.[1]
| Protection Type | Specification |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield should be worn if there is a splash hazard. |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves for integrity before use. Lab Coat: A clean, buttoned lab coat must be worn. Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely. |
First Aid Measures
Immediate action is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation persists, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, and open flames.
-
Store locked up.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1] Follow all local, regional, and national hazardous waste regulations.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container and disposed of accordingly.
Spill Management Plan
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
